Technical Documentation Center

(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol
  • CAS: 956438-51-0

Core Science & Biosynthesis

Foundational

Literature review on 1-hydroxymethyl-3-nitro-5-methylpyrazole synthesis

An In-depth Technical Guide to the Synthesis of 1-Hydroxymethyl-3-nitro-5-methylpyrazole Introduction: The Significance of Functionalized Nitropyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-Hydroxymethyl-3-nitro-5-methylpyrazole

Introduction: The Significance of Functionalized Nitropyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and energetic materials.[1][2] The introduction of a nitro group onto the pyrazole ring significantly alters its electronic properties and provides a versatile synthetic handle for further functionalization, particularly for the development of energetic materials or as a precursor in complex drug synthesis pathways.[3][4] The subsequent addition of a hydroxymethyl group at the N1 position further enhances its utility, introducing a reactive site for creating derivatives with tailored properties, such as solubility, reactivity, and energetic performance.[5]

This technical guide provides a comprehensive literature review and a synthesized protocol for the preparation of 1-hydroxymethyl-3-nitro-5-methylpyrazole. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating framework for researchers. The synthesis is logically approached as a two-stage process: first, the preparation of the key intermediate, 3-nitro-5-methylpyrazole, followed by its N-hydroxymethylation.

Overall Synthetic Pathway

The synthesis of 1-hydroxymethyl-3-nitro-5-methylpyrazole is achieved through a sequential two-step process starting from the readily available 3-methylpyrazole. The first step involves the regioselective nitration of the pyrazole ring, followed by the N-hydroxymethylation using formaldehyde.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis A 3-Methylpyrazole B 3-Nitro-5-methylpyrazole A->B Nitration (HNO₃/H₂SO₄) C 1-Hydroxymethyl-3-nitro-5-methylpyrazole B->C Hydroxymethylation (Formaldehyde)

Caption: High-level overview of the two-stage synthetic route.

Part 1: Synthesis of the Core Intermediate: 3-Nitro-5-methylpyrazole

The critical precursor for this synthesis is 3-nitro-5-methylpyrazole (which is a tautomer of and often named interchangeably with 5-nitro-3-methylpyrazole). Its preparation involves the direct nitration of 3-methylpyrazole.

Causality Behind Experimental Choices: The Nitration Reaction

The nitration of a pyrazole ring is a classic electrophilic aromatic substitution. The choice of nitrating agent is critical for controlling the reaction's exothermicity and achieving the desired regioselectivity.

  • Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard and effective nitrating agent.[3] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Regioselectivity : The pyrazole ring is an electron-rich heterocycle. The methyl group at the 5-position is a weak activating group, while the existing ring nitrogens direct the electrophilic attack. The nitration of 3(5)-methylpyrazole typically yields the 4-nitro derivative or a dinitro compound under harsh conditions.[3] To obtain the desired 3-nitro-5-methylpyrazole, careful control of reaction conditions is paramount. The literature confirms the existence and synthesis of 5-methyl-3-nitro-1H-pyrazole, indicating this isomer is an accessible and stable entity.[6]

  • Temperature Control : Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., using an ice bath) is crucial to prevent runaway reactions and the formation of undesired byproducts, such as dinitrated or oxidized species.[3]

Experimental Protocol: Nitration of 3-Methylpyrazole

This protocol is adapted from general procedures for the nitration of pyrazole derivatives.[3]

Materials:

  • 3-Methylpyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution & Cooling : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylpyrazole (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Agent : Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the pyrazole solution. Crucial Insight : Maintain the internal temperature below 10 °C throughout the addition to ensure selectivity and safety.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, then let it warm to room temperature and stir until completion (monitored by TLC).

  • Quenching : Carefully pour the reaction mixture onto crushed ice. This step neutralizes the strong acids and precipitates the product.

  • Neutralization & Extraction : Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7. Extract the product from the aqueous layer using dichloromethane (3x volumes).

  • Drying and Purification : Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3-nitro-5-methylpyrazole.[3]

Part 2: Synthesis of 1-Hydroxymethyl-3-nitro-5-methylpyrazole

The final step is the N-hydroxymethylation of the synthesized 3-nitro-5-methylpyrazole. This reaction introduces the hydroxymethyl group onto the N1 position of the pyrazole ring.

Mechanistic Insight: The N-Hydroxymethylation Reaction

This reaction proceeds via the nucleophilic attack of a pyrazole ring nitrogen onto the electrophilic carbonyl carbon of formaldehyde.

  • Reactivity : The N-H proton of the pyrazole is acidic, and in the presence of a base or upon heating, the ring nitrogen becomes a potent nucleophile. Formaldehyde, an excellent electrophile, is readily attacked by this nitrogen.

  • Reaction Conditions : The reaction is typically performed in a protic solvent like ethanol or water and may be heated to reflux to ensure completion.[5][7] The use of aqueous formaldehyde solution is common and effective.[5] The reaction does not typically require an external catalyst, as the nucleophilicity of the pyrazole is sufficient.

Detailed Experimental Protocol: Hydroxymethylation

This protocol is synthesized from established procedures for the hydroxymethylation of nitropyrazoles and other substituted pyrazoles.[5][7]

G A 1. Dissolve 3-Nitro-5-methylpyrazole in Ethanol B 2. Add Aqueous Formaldehyde (37-40% solution) A->B C 3. Reflux the Mixture (e.g., 90 minutes) B->C D 4. Monitor Reaction (via TLC) C->D E 5. Cool to Room Temperature & Remove Solvent D->E F 6. Product Isolation/Purification (Recrystallization or Chromatography) E->F

Caption: Experimental workflow for the N-hydroxymethylation step.

Materials:

  • 3-Nitro-5-methylpyrazole (from Part 1)

  • Aqueous Formaldehyde solution (37-40%)

  • Ethanol

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution : To a solution of 3-nitro-5-methylpyrazole (1.0 eq) in ethanol, add the aqueous formaldehyde solution (1.1-1.2 eq).[7]

  • Reaction : Heat the mixture to reflux and maintain for 1.5 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Workup : After completion, cool the reaction mixture to room temperature. Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the final product, 1-hydroxymethyl-3-nitro-5-methylpyrazole.

Data Summary & Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. The following table provides expected properties based on its chemical structure.

PropertyExpected Value/Observation
Molecular Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
Appearance White to pale yellow solid
¹H NMR Expect signals for the methyl group (CH₃), the methylene group (CH₂), the pyrazole ring proton (C-H), and a broad singlet for the hydroxyl proton (OH).
¹³C NMR Expect signals for all 5 unique carbon atoms.
Mass Spec (ESI-MS) Expect to observe [M+H]⁺ at m/z 158.05 or [M+Na]⁺ at m/z 180.03.
IR Spectroscopy Expect characteristic peaks for O-H stretch (~3300 cm⁻¹), C-H stretch (~2900-3000 cm⁻¹), and N-O stretch from the nitro group (~1550 and 1350 cm⁻¹).

Safety and Handling

  • Nitrating Agents : Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Formaldehyde : Formaldehyde is a known carcinogen and sensitizer. All handling should be performed in a well-ventilated fume hood.

  • Nitropyrazoles : Nitro-substituted heterocyclic compounds can be energetic and may be sensitive to heat, shock, or friction. While 1-hydroxymethyl-3-nitro-5-methylpyrazole is not a primary explosive, it should be handled with care, and appropriate small-scale testing should be conducted to assess its thermal stability.

Conclusion

The synthesis of 1-hydroxymethyl-3-nitro-5-methylpyrazole is a robust, two-stage process that is accessible to researchers in organic and medicinal chemistry. By first achieving the regioselective nitration of 3-methylpyrazole and subsequently performing an N-hydroxymethylation, this valuable functionalized heterocycle can be prepared efficiently. The protocols outlined in this guide, which are grounded in established chemical principles and supported by peer-reviewed literature, provide a reliable pathway for the synthesis and further exploration of this compound in drug development and materials science.

References

  • BenchChem. (2025). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
  • PubChem. 5-methyl-3-nitro-1H-pyrazole.
  • Google Patents. (2016). CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • PMC. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.
  • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • ResearchGate. A) Reaction of 3,4,5‐trinitropyrazole with nucleophiles; B) Molecular....
  • Google Patents. (2021). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • ResearchGate. (2025). 1-Hydroxymethyl-3-phenyl-5-methylpyrazole.
  • Atlantis Press. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole.
  • Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MilliporeSigma. 3-Methylpyrazole-5-carboxylic acid 97 402-61-9.
  • PMC. (2015). Whole-genome analysis of the methylome and hydroxymethylome in normal and malignant lung and liver.
  • MDPI. (2022). The Effects of 3,5-Dimethylpyrazole on Soil Nitrification and Related Enzyme Activities in Brown Soil.
  • BenchChem. (2025). Synthesis of 3-Methylpyrazole: A Detailed Protocol for Researchers.
  • PMC. (2014). Hydroxymethylated Cytosines Are Associated with Elevated C to G Transversion Rates.
  • Boron Molecular. Buy 3-methyl-5-nitro-1H-pyrazole.
  • BLDpharm. 51985-95-6|Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
  • Dalton Transactions (RSC Publishing). N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity.
  • PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
  • PMC. (2022). DNA methylation and hydroxymethylation characterize the identity of D1 and D2 striatal projection neurons.
  • TSI Journals. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study.
  • PMC. Hydroxymethylation as a Novel Environmental Biosensor.
  • BenchChem. (2025). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility Profile of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol in Organic Solvents

Executive Summary (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 956438-51-0) is a highly versatile, trifunctionalized heterocyclic building block extensively utilized in pharmaceutical synthesis and multi-component re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 956438-51-0) is a highly versatile, trifunctionalized heterocyclic building block extensively utilized in pharmaceutical synthesis and multi-component reactions (1)[1]. For researchers and drug development professionals, understanding the solubility profile of this intermediate is critical for optimizing reaction conditions, scaling up syntheses, and designing purification workflows. This technical guide provides a comprehensive analysis of its solvation thermodynamics across various organic solvents, pairing theoretical molecular interactions with field-proven empirical protocols.

Molecular Architecture & Solvation Thermodynamics

The solubility of any active pharmaceutical ingredient (API) or synthetic intermediate is fundamentally dictated by its crystal lattice energy and its capacity to form favorable solute-solvent interactions. For (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol, the molecular architecture presents a unique thermodynamic profile driven by three distinct functional groups:

  • N-Hydroxymethyl Group (-CH₂OH): This moiety acts as both a strong hydrogen-bond donor and acceptor. It significantly increases the polarity of the molecule compared to the parent pyrazole core. The ability to form extensive hydrogen-bond networks disrupts the crystalline lattice when introduced to protic or polar aprotic solvents, driving dissolution (1)[1].

  • C3-Nitro Group (-NO₂): The strongly electron-withdrawing nitro group creates a significant molecular dipole. It functions as a potent hydrogen-bond acceptor, facilitating high solubility in polar aprotic solvents (e.g., DMSO, DMF) through robust dipole-dipole interactions (2)[2].

  • C5-Methyl Group (-CH₃): This provides a localized region of hydrophobicity, contributing weak van der Waals (dispersion) forces. While it slightly enhances compatibility with moderately polar organic solvents, it is insufficient to drive solubility in strictly non-polar aliphatic hydrocarbons.

The parent compound, 5-methyl-3-nitro-1H-pyrazole, is known to be almost insoluble in water but highly soluble in organic solvents such as alcohols and ethers (3)[3]. The strategic addition of the N-hydroxymethyl group further shifts the thermodynamic equilibrium, enhancing its affinity for polar environments while maintaining standard organic solubility.

G Molecule Target Solute (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol HDonor N-Hydroxymethyl Group H-Bond Donor/Acceptor Molecule->HDonor Nitro C3-Nitro Group Strong Dipole Molecule->Nitro Methyl C5-Methyl Group Hydrophobic Molecule->Methyl Protic Polar Protic MeOH, EtOH HDonor->Protic Strong H-Bonding Aprotic Polar Aprotic DMSO, DMF HDonor->Aprotic H-Bond Acceptance Nitro->Aprotic Dipole-Dipole NonPolar Non-Polar Hexane Methyl->NonPolar Weak Dispersion

Caption: Solvation mechanism of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol across solvent classes.

Empirical Solubility Profile in Organic Solvents

Based on functional group contributions and empirical data from structurally analogous pyrazole derivatives, the solubility profile of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is highly stratified by solvent polarity.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole & H-bond acceptance
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Strong dipole-dipole & H-bond acceptance
Polar Protic Methanol (MeOH)32.850 - 100Extensive H-bond donor/acceptor networks
Moderately Polar Ethyl Acetate (EtOAc)6.010 - 50Moderate dipole interactions
Moderately Polar Dichloromethane (DCM)8.910 - 50Halogen bonding & weak dipole
Non-Polar Hexane / Heptane~1.9< 1Weak dispersion forces (Insoluble)

Experimental Methodology: High-Throughput Isothermal Solubility Assay

To empirically validate the solubility of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol for specific process chemistry applications, a self-validating isothermal shake-flask methodology coupled with HPLC-UV quantification is recommended. This protocol ensures that thermodynamic equilibrium is reached, avoiding the severe pitfalls of overestimating kinetic solubility.

Step-by-Step Protocol:
  • Solid Dispensing: Accurately weigh an excess amount (~50 mg) of the highly pure (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol building block ()[] into 2.0 mL amber glass HPLC vials.

    • Causality: The visible presence of an excess solid phase at the end of the assay is strictly required to prove that the solvent is fully saturated and thermodynamic equilibrium has been established.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., DMSO, Methanol, Ethyl Acetate) to each vial.

  • Thermal Equilibration: Seal the vials tightly and place them in a temperature-controlled thermoshaker. Incubate at a constant 25.0 ± 0.1 °C with an agitation rate of 800 rpm for 24 hours.

    • Causality: A 24-hour incubation period is necessary to overcome the activation energy required for crystal lattice dissolution, ensuring the measurement reflects true thermodynamic solubility rather than a transient supersaturated state.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean analytical vial.

    • Causality: Polytetrafluoroethylene (PTFE) is chemically inert to most organic solvents and effectively prevents sub-micron particulate scattering, which would otherwise artificially inflate UV detection readings.

  • Dilution and Quantification: Dilute the filtered supernatant appropriately with the mobile phase. Quantify the concentration using HPLC-UV (e.g., at λ = 254 nm, corresponding to the pyrazole π-π* transition) against a pre-established calibration curve.

G Start 1. Solid Dispensing Excess API in Vial Solvent 2. Solvent Addition 1.0 mL Organic Solvent Start->Solvent Incubation 3. Thermal Equilibration 25°C, 24h, 800 rpm Solvent->Incubation Filtration 4. Phase Separation 0.22 µm PTFE Filtration Incubation->Filtration Analysis 5. Quantification HPLC-UV Analysis Filtration->Analysis

Caption: Step-by-step workflow for the isothermal thermodynamic solubility assay.

Implications for Drug Development and Synthesis

Understanding this solubility profile is critical for downstream synthetic applications. The N-hydroxymethyl group serves as a highly versatile functional handle. For instance, the controlled oxidation of the primary alcohol to yield 5-methyl-3-nitro-1H-pyrazole-1-carbaldehyde or the corresponding carboxylic acid requires solvents that can fully dissolve the starting material while remaining completely inert to strong oxidizing agents (1)[1]. Based on the solubility data, polar aprotic solvents like DMF or DCM are typically selected for these transformations. Furthermore, in multi-component reactions (MCRs), selecting a polar protic solvent like methanol ensures that all reactive intermediates remain in a homogeneous phase, thereby maximizing the kinetic collision rate and the overall yield of complex pyrazole derivatives.

References

  • ChemBK. "1H-Pyrazole,3-methyl-5-nitro-(9CI) - Properties and Applications". Available at:[Link]

  • Scribd. "A Green and Facile Approach For Synthesis of Nitro Heteroaromatics". Available at:[Link]

Sources

Foundational

The Evolution and Discovery of N-Functionalized Nitro-Pyrazole Energetic Materials: A Technical Whitepaper

Abstract The development of High-Energy-Density Materials (HEDMs) has historically relied on C-functionalized aromatic systems like 2,4,6-trinitrotoluene (TNT). However, the modern paradigm has shifted toward nitrogen-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of High-Energy-Density Materials (HEDMs) has historically relied on C-functionalized aromatic systems like 2,4,6-trinitrotoluene (TNT). However, the modern paradigm has shifted toward nitrogen-rich heterocycles, specifically nitropyrazoles. This whitepaper explores the history, mechanistic rationale, and experimental discovery of N-functionalized nitro-pyrazole energetic materials. By leveraging the acidic N–H bond of the pyrazole ring, researchers have unlocked a versatile platform for tuning the delicate balance between detonation performance and mechanical sensitivity.

Historical Context: The Shift to Nitrogen-Rich Heterocycles

For decades, the energetic materials community relied on carbocyclic aromatics and nitramines (e.g., RDX, HMX). While powerful, these legacy materials often suffer from a rigid trade-off between energy output and sensitivity to external stimuli (impact, friction, electrostatic discharge)[1].

The discovery of polynitropyrazoles marked a turning point. Pyrazoles possess a high positive heat of formation (HOF) due to the presence of energy-rich N–N and C–N bonds, coupled with aromatic stabilization that enhances thermal stability[2]. However, early C-nitrated pyrazoles like 3,4,5-trinitropyrazole (TNP) were highly acidic and chemically reactive, limiting their practical application in munitions[2]. The solution emerged through 3, which allowed chemists to cap the reactive N1 position while simultaneously introducing secondary "explosophores" or stabilizing groups[3].

The Mechanistic Rationale for N-Functionalization

Causality in Molecular Design

The fundamental logic behind N-functionalizing nitropyrazoles lies in electronic deactivation and proton acidity. As nitro groups (–NO2) are sequentially added to the C3, C4, and C5 positions of the pyrazole ring, their strong electron-withdrawing nature severely deactivates the ring toward further electrophilic aromatic substitution. Conversely, this same electron-withdrawing effect drastically increases the acidity of the N–H proton[4].

This physicochemical reality makes the N1 position highly susceptible to nucleophilic substitution under basic conditions. By deprotonating the pyrazole to form a pyrazolate anion, researchers can readily form new N–C, N–N, or N–O bonds[3].

Tuning the Energetic Profile
  • N–C Bonds (Alkyl, Allyl, Acryl): Replacing the N–H proton with carbon-based groups disrupts intermolecular hydrogen bonding. This drastically lowers the lattice energy and melting point ( Tm​ ). For example,5 with a Tm​ of −60.2 °C, making it an ideal candidate for energetic plasticizers in extremely cold environments[5].

  • N–O / Trinitromethyl Bonds: To maximize detonation velocity, the oxygen balance must be optimized. The6, which act as high-density oxidizers with performance metrics rivaling RDX and PETN[6].

  • N–N Bonds (Amination & Azo-bridges): Introducing an amino group (–NH2) at the N1 position creates new opportunities for intra- and intermolecular hydrogen bonding (NH···O). This "locks" the crystal lattice, significantly reducing impact and friction sensitivity, thereby creating Insensitive High-Explosives (IHEs)[3].

G A Parent Nitropyrazole (High Energy, High Sensitivity) B N-C Functionalization (Alkyl, Allyl, Acryl) A->B Tuning Tm C N-N Functionalization (Amination, Azo-bridges) A->C Tuning Stability D N-O / Trinitromethyl (Oxygen-rich groups) A->D Tuning Density E Liquid Energetics (Low Tm, Plasticizers) B->E F Insensitive High-Explosives (Increased H-bonding) C->F G High-Density Oxidizers (Positive Oxygen Balance) D->G

Fig 1. Mechanistic pathways of pyrazole N-functionalization.

Comparative Energetic Performance

The success of N-functionalization is best illustrated by comparing the quantitative energetic properties of these novel compounds against traditional benchmarks. The data demonstrates that N-functionalized pyrazoles can achieve a "Goldilocks" state: higher thermal stability than RDX, with detonation velocities far exceeding TNT[7],[8].

Table 1: Comparative Energetic Properties of Benchmark Explosives vs. N-Functionalized Pyrazoles

CompoundDensity (g/cm³)Decomp. Temp ( Td​ , °C)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
TNT (Benchmark)1.652957,30021.315
RDX (Benchmark)1.822108,79534.97.4
3,4-DNP (Parent)1.70275~7,500~24.0Sensitive
N-Allyl-3,4-DNP Liquid194.8N/A (Liquid)N/A (Liquid)Insensitive
Pentanitro-aryl-pyrazole 1.822878,20329.535 (IHE)
Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole ~1.90>2008,79033.8Insensitive

(Data aggregated from theoretical and experimental EXPLO5 calculations[5],[7],[8],[9].)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis of N-functionalized pyrazoles must follow a self-validating workflow. The following protocol details the synthesis of N-Allyl-3,4-Dinitropyrazole (a liquid energetic material), highlighting the causality behind each synthetic step[5].

Protocol: Synthesis of N-Allyl-3,4-Dinitropyrazole (4b)

Caution: These compounds are highly energetic and sensitive to various stimuli. Proper protective measures (Kevlar gloves, face shield, grounded equipment) are mandatory[5].

Step 1: N-Nitration of Pyrazole

  • Procedure: React pyrazole with a mixture of 90% HNO3​ and acetic anhydride ( Ac2​O ) at 0 °C[5].

  • Causality: Direct C-nitration of an unsubstituted pyrazole is inefficient due to the ring's electron density distribution. N-nitration is kinetically favored under these conditions, yielding N-nitropyrazole in ~90% yield[5].

Step 2: Thermal Isomerization

  • Procedure: Reflux the N-nitropyrazole in 1,2-dichlorobenzene at 140 °C for 4 hours[5].

  • Causality: The N– NO2​ bond is thermally labile. Heating induces a [1,5]-sigmatropic rearrangement, migrating the nitro group to the more thermodynamically stable C3 position, yielding 3-nitropyrazole[5].

Step 3: Direct C-Nitration

  • Procedure: Treat 3-nitropyrazole with mixed acid (fuming HNO3​ / H2​SO4​ ) at elevated temperatures[5].

  • Causality: With the C3 position occupied by a deactivating nitro group, the C4 position becomes the most susceptible to electrophilic attack. This yields the parent 3,4-dinitropyrazole (3,4-DNP)[5].

Step 4: N-Allylation (Functionalization)

  • Procedure: Dissolve 3,4-DNP in acetonitrile. Add potassium carbonate ( K2​CO3​ ) as a base, followed by 1.2 equivalents of allyl bromide. Stir at 60 °C for 12 hours.

  • Causality: K2​CO3​ deprotonates the highly acidic N–H of 3,4-DNP. The resulting pyrazolate anion acts as a strong nucleophile, attacking the electrophilic carbon of allyl bromide via an SN​2 mechanism[5].

  • Validation (Self-Correction): The reaction is monitored by TLC. Upon completion, the organic layer is extracted, washed, and rotary evaporated. The product is validated via 1H NMR ( CDCl3​ ): the disappearance of the broad N–H singlet and the appearance of allyl proton multiplets (δ 7.02, 6.43 ppm) confirm successful N-functionalization[5].

Workflow Step1 Step 1: N-Nitration Pyrazole + HNO3/Ac2O Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: N-Allylation Allyl Bromide + Base Step3->Step4 Product N-Allyl-3,4-DNP (Liquid Energetic) Step4->Product

Fig 2. Step-by-step synthetic workflow for N-Allyl-3,4-DNP.

Conclusion & Future Outlook

The historical progression from simple carbocycles to N-functionalized nitropyrazoles represents a triumph of rational molecular design in energetic materials[2]. By exploiting the unique reactivity of the pyrazole N1 position, researchers have successfully decoupled the historically rigid relationship between energy density and mechanical sensitivity[3]. Future research is now pivoting toward incorporating these N-functionalized building blocks into Metal-Organic Frameworks (MOFs) and energetic co-crystals, promising the next generation of ultra-safe, hyper-powerful propellants and explosives[10].

References

  • Dancing with Energetic Nitrogen Atoms: Versatile N-Functionalization Strategies for N-Heterocyclic Frameworks in High Energy Density Materials Accounts of Chemical Research (ACS Publications)[Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles ACS Omega (ACS Publications)[Link]

  • Novel Highly Energetic Pyrazoles: N-Trinitromethyl-Substituted Nitropyrazoles Chemistry - An Asian Journal (PubMed)[Link]

  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials The Journal of Organic Chemistry (ACS Publications)[Link]

  • Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole ACS Omega (ACS Publications)[Link]

Sources

Exploratory

An In-depth Technical Guide on the Stability of Hydroxymethyl Groups on Nitro-Substituted Pyrazole Rings

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical stability of hydroxymethyl groups attached to nitro-substituted pyrazole rin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of hydroxymethyl groups attached to nitro-substituted pyrazole rings, a scaffold of significant interest in medicinal chemistry.[1][2][3] We will delve into the electronic and steric factors governing the reactivity of these molecules, explore potential degradation pathways, and present robust experimental protocols for assessing their stability under various stress conditions. This document is intended to serve as a critical resource for researchers engaged in the design, synthesis, and development of drug candidates incorporating this important structural motif.

Introduction: The Significance of Hydroxymethylated Nitro-Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its versatility stems from its unique electronic properties, metabolic stability, and ability to engage in various biological interactions.[2][5] The introduction of a nitro group onto the pyrazole ring significantly modulates its electronic character, often enhancing binding affinity to target proteins through strong electrostatic and hydrogen bonding interactions.[6][7]

The hydroxymethyl group, in turn, serves as a crucial pharmacophoric element. It can act as a hydrogen bond donor and acceptor, improve aqueous solubility, and provide a handle for further chemical modification.[8] However, the juxtaposition of a strongly electron-withdrawing nitro group and a potentially labile hydroxymethyl group on the same pyrazole ring raises critical questions about the overall chemical stability of the molecule. Understanding and predicting this stability is paramount for successful drug development, as degradation can lead to loss of potency, altered pharmacokinetic profiles, and the formation of potentially toxic impurities.[9]

This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of hydroxymethyl nitro-pyrazole stability.

The Chemical Landscape: Factors Governing Stability

The stability of a hydroxymethyl group on a nitro-substituted pyrazole ring is a delicate balance of several interconnected factors. A thorough understanding of these principles is essential for rational drug design.

Electronic Effects: The Dominant Influence of the Nitro Group

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This has profound consequences for the adjacent hydroxymethyl group:

  • Increased Acidity of the Hydroxymethyl Proton: The electron-withdrawing nature of the nitro-pyrazole system increases the acidity of the proton on the hydroxymethyl group's oxygen atom. This can make the molecule more susceptible to base-catalyzed degradation pathways.

  • Activation of the Benzylic-like Carbon: The carbon atom of the hydroxymethyl group is in a "benzylic-like" position relative to the aromatic pyrazole ring. The electron deficiency induced by the nitro group can make this carbon more susceptible to nucleophilic attack.

  • Modulation of Ring Basicity: Electron-withdrawing groups on the pyrazole ring generally decrease its overall basicity.[10] This can influence the protonation state of the molecule in different physiological environments, which in turn can affect its stability.

The position of the nitro group relative to the hydroxymethyl group is also a critical determinant of stability. A nitro group at a position that allows for direct resonance delocalization of electron density from the hydroxymethyl group will have a more pronounced destabilizing effect.

Steric Hindrance: A Potential Stabilizing Factor

Bulky substituents in close proximity to the hydroxymethyl group can provide steric hindrance, physically shielding it from attack by nucleophiles or other reactive species. This can be a valuable strategy for enhancing the stability of the molecule. Judicious placement of alkyl or aryl groups on the pyrazole ring can be employed to protect the hydroxymethyl moiety without compromising biological activity.

Intramolecular Interactions

The potential for intramolecular hydrogen bonding between the hydroxymethyl group and the nitro group or a nitrogen atom on the pyrazole ring can influence stability.[11] Such interactions can lock the conformation of the hydroxymethyl group, potentially making it less susceptible to certain degradation pathways.

Degradation Pathways: Predicting and Identifying Instability

A proactive approach to drug development involves anticipating potential degradation pathways. For hydroxymethyl nitro-pyrazoles, several key mechanisms should be considered:

Oxidation

The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. This can be mediated by atmospheric oxygen, reactive oxygen species in biological systems, or certain excipients in a formulation. The electron-withdrawing nitro group can exacerbate this susceptibility.

Elimination/Dehydration

Under acidic or thermal stress, the hydroxymethyl group can undergo elimination to form a reactive methylene-pyrazole intermediate. This intermediate can then polymerize or react with other nucleophiles present in the system.

Retro-Aldol Type Fragmentation

The bond between the pyrazole ring and the hydroxymethyl carbon can be susceptible to cleavage, particularly under basic conditions, in a process analogous to a retro-Aldol reaction. This would lead to the formation of the corresponding nitropyrazole and formaldehyde.

Reactions of the Nitro Group

While the focus is on the hydroxymethyl group, the nitro group itself can undergo reduction to nitroso, hydroxylamino, or amino functionalities, especially in the presence of reducing agents or under certain metabolic conditions. These transformations can, in turn, influence the stability of the hydroxymethyl group.

The following diagram illustrates some of the potential degradation pathways:

cluster_0 Hydroxymethyl Nitro-Pyrazole cluster_1 Degradation Products A R-CH₂OH B Aldehyde (R-CHO) A->B Oxidation D Methylene Intermediate (R=CH₂) A->D Elimination E Nitropyrazole (R-H) A->E Fragmentation F Formaldehyde (CH₂O) A->F Fragmentation C Carboxylic Acid (R-COOH) B->C Oxidation

Caption: Potential degradation pathways of a hydroxymethyl nitro-pyrazole.

Experimental Assessment of Stability: A Practical Guide

Robust experimental data is the cornerstone of understanding and mitigating stability risks. Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing degradation pathways.[9][12]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[13][14]

Objective: To identify likely degradation products, understand degradation pathways, and validate the stability-indicating nature of the analytical method.[9][15]

Experimental Conditions:

A systematic approach involves exposing solutions of the hydroxymethyl nitro-pyrazole to a range of stress conditions as outlined in the ICH guidelines.[12]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C)Elimination/Dehydration, Fragmentation
Base Hydrolysis 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C)Retro-Aldol Fragmentation, Elimination
Oxidation 3% H₂O₂ at room temperatureOxidation of the hydroxymethyl group
Thermal Stress Solid drug substance at elevated temperature (e.g., 80°C)Elimination/Dehydration, Fragmentation
Photostability Exposure to light according to ICH Q1B guidelinesPhotolytic cleavage, oxidation

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the test compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: To separate aliquots of the sample solution, add the respective stressor (acid, base, or oxidant). For thermal stress, store the solid compound in a temperature-controlled oven. For photostability, expose the solution or solid to a calibrated light source.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[16][17]

  • Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial concentration of the parent compound.[14]

The following diagram illustrates a typical forced degradation workflow:

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Drug Substance Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G HPLC-UV/MS B->G C->G D->G E->G F->G H Identify Degradants G->H I Determine Pathways H->I J Assess Mass Balance I->J

Caption: Workflow for a forced degradation study.

Analytical Methodology

A well-developed, stability-indicating analytical method is crucial for accurately assessing the stability of hydroxymethyl nitro-pyrazoles.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is typically the first choice for separating the parent compound from its more polar degradation products.[16]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

  • Detection:

    • UV-Vis Detector: Suitable for quantitative analysis, with the detection wavelength set to the λmax of the parent compound.[18] A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

    • Mass Spectrometry (MS) Detector: Essential for the identification and structural elucidation of degradation products.[18] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in determining elemental compositions.

Protocol for a Stability-Indicating HPLC-UV/MS Method:

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm (or λmax of the analyte).

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

Strategies for Enhancing Stability

Should a hydroxymethyl nitro-pyrazole exhibit undesirable instability, several synthetic strategies can be employed to mitigate this issue.

  • Steric Shielding: As previously mentioned, introducing bulky groups near the hydroxymethyl moiety can hinder its degradation.

  • Electronic Modulation: Replacing the nitro group with a less strongly electron-withdrawing bioisostere (e.g., a cyano or sulfone group) may improve stability, although this could impact biological activity.

  • Prodrug Approaches: The hydroxymethyl group can be temporarily masked as a more stable functional group, such as an ester or a carbonate. This prodrug would then be cleaved in vivo to release the active hydroxymethylated compound.

  • Salt Formation: If the pyrazole ring has a basic nitrogen, forming a salt with a suitable counter-ion can sometimes improve the solid-state stability of the compound.

Conclusion

The stability of hydroxymethyl groups on nitro-substituted pyrazole rings is a multifaceted challenge that requires a deep understanding of organic chemistry principles and the application of rigorous experimental methodologies. By carefully considering the electronic and steric factors at play, proactively investigating potential degradation pathways through forced degradation studies, and employing rational design strategies, researchers can successfully develop stable and effective drug candidates based on this important chemical scaffold. This guide provides the necessary framework for navigating these challenges and ensuring the scientific integrity of drug development programs.

References

  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]

  • IJRPNS. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from [Link]

  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • PMC. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2026, February 23). Thermal Decomposition of Nitropyrazoles. Retrieved from [Link]

  • ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • ResearchGate. (n.d.). The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. Retrieved from [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth. Retrieved from [Link]

  • PubMed. (2009, March 15). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • ResearchGate. (2026, February 11). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazoles: synthetic strategies and their pharmaceutical applications-an overview. Retrieved from [Link]

  • PubMed. (2024, July 19). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • PMC. (n.d.). New Antifungal Agents with Azole Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

  • PMC. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • IntechOpen. (2022, November 27). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Retrieved from [Link]

  • PubMed. (2021, February 24). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrazole scaffold in pre-existing drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drugs containing pyrazole scaffolds. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]

  • MDPI. (2022, November 17). New Antifungal Agents with Azole Moieties. Retrieved from [Link]

  • PubMed. (2021, December 29). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Retrieved from [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

Sources

Foundational

Structural Elucidation of Pyrazole Methanol Compounds: A Comprehensive Guide to Crystallography and X-Ray Diffraction

Executive Summary Pyrazole methanol derivatives represent a privileged class of pharmacophores in medicinal chemistry, exhibiting profound anti-inflammatory, antimicrobial, and antineoplastic activities[1][2]. The precis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole methanol derivatives represent a privileged class of pharmacophores in medicinal chemistry, exhibiting profound anti-inflammatory, antimicrobial, and antineoplastic activities[1][2]. The precise spatial arrangement of their hydrogen-bond donating and accepting groups dictates their binding affinity to biological targets. This technical guide provides an in-depth analysis of the crystallographic methodologies required to characterize these compounds, detailing the causality behind crystal growth, single-crystal X-ray diffraction (SCXRD) protocols, and the interpretation of supramolecular networks for drug development.

The Pharmacological and Structural Imperative

The pyrazole ring, characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is ubiquitous in modern drug discovery[2]. When functionalized with a methanol moiety (hydroxymethyl group), the resulting pyrazole methanol compounds possess a unique electronic and steric profile. The presence of both the pyrazole nitrogen atoms (sp² hybridized, one acting as a hydrogen bond donor and the other as an acceptor) and the hydroxyl group creates a highly versatile hydrogen-bonding network[3].

Understanding the exact three-dimensional conformation of these molecules is critical for Structure-Based Drug Design (SBDD). Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for this purpose, providing unambiguous empirical data on bond lengths, bond angles, torsion angles, and intermolecular interactions at atomic resolution[4][5].

Crystal_Packing A Pyrazole Methanol Pharmacophore B O-H···N / N-H···O Hydrogen Bonds A->B Hydroxyl & Amine C π-π Stacking Interactions A->C Aromatic Rings D 3D Supramolecular Network B->D Directional Packing C->D Lattice Stability E Structure-Based Drug Design (SBDD) D->E Target Binding Insights

Logical relationship between pyrazole methanol intermolecular forces and drug design.

Experimental Protocols for Crystallography

Protocol: Single-Crystal Growth via Vapor Diffusion

Obtaining a diffraction-quality single crystal is often the rate-limiting step in X-ray crystallography[6]. For pyrazole methanols, the vapor diffusion method is highly effective because it allows for the slow, controlled alteration of the solvation environment, which is crucial for forming ordered hydrogen-bonded lattices rather than amorphous precipitates.

  • Step 1: Solvent Selection & Dissolution. Dissolve 5–10 mg of the highly pure (>95%) pyrazole methanol compound in a minimum volume of a "good" solvent (e.g., methanol or ethyl acetate) where it is highly soluble.

    • Causality: Solvents like methanol can actively participate in the hydrogen-bonding network, sometimes co-crystallizing as a solvate (e.g., 1:1 pyrazole-methanol complexes)[7], which thermodynamically stabilizes the crystal lattice.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, leading to the rapid formation of multiple small, twinned crystals instead of a single, highly ordered large crystal.

  • Step 3: Anti-solvent Addition. Place the small vial inside a larger outer vial containing an "anti-solvent" (e.g., hexanes or diethyl ether) in which the compound is insoluble.

  • Step 4: Chamber Sealing. Seal the outer vial tightly and leave it undisturbed in a temperature-controlled environment (typically 20–25 °C).

    • Causality: The volatile anti-solvent slowly diffuses into the inner vial through the vapor phase, gradually lowering the solubility of the compound and inducing supersaturation at a thermodynamic rate optimal for single-crystal growth.

  • Step 5: Harvesting. After 3–14 days, harvest crystals that are visually transparent, possess sharp edges, and extinguish light uniformly under a polarizing microscope.

Protocol: SCXRD Data Collection and Refinement

Once a suitable crystal (ideally 0.1 mm to 0.5 mm in all dimensions) is obtained[5][8], it must be analyzed using a single-crystal diffractometer.

  • Step 1: Crystal Mounting. Select a single crystal under a polarized light microscope. Mount it on a goniometer head using a cryoloop and a cryoprotectant oil (e.g., Paratone-N)[6].

    • Causality: The oil prevents crystal dehydration (loss of co-crystallized solvent) and acts as a rigid, amorphous matrix when flash-frozen, preventing ice ring formation in the diffraction pattern.

  • Step 2: Cryogenic Cooling. Flash-cool the crystal to 100 K using a liquid nitrogen gas stream.

    • Causality: Cryogenic temperatures minimize the thermal vibrations of atoms (reducing Debye-Waller factors). This is absolutely critical for pyrazole methanols to accurately locate the electron density of the light hydrogen atoms involved in O-H···N and N-H···O bonding[6].

  • Step 3: Data Collection. Irradiate the crystal with a monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å, or high-brilliance Cu-Kα for smaller crystals)[9]. Collect diffraction frames by rotating the crystal (ω and φ scans) to capture the complete reciprocal space[5].

  • Step 4: Integration and Absorption Correction. Process the raw diffraction images using software to integrate intensities and apply multi-scan absorption corrections.

  • Step 5: Structure Solution and Refinement. Solve the phase problem using Direct Methods or Intrinsic Phasing. Refine the structural model using full-matrix least-squares on F² (e.g., SHELXL).

    • Causality: Anisotropic displacement parameters are refined for all non-hydrogen atoms to account for non-spherical electron density distribution, ensuring an R1 factor (discrepancy index) of < 0.05 for a reliable model.

SCXRD_Workflow A Synthesis of Pyrazole Methanol Derivative B Crystal Growth (Vapor Diffusion) A->B High Purity >95% C Crystal Selection & Mounting (< 0.5 mm, Cryoloop) B->C Single Crystal D X-ray Diffraction Data Collection (Mo-Kα / Cu-Kα, 100K) C->D Diffractometer E Structure Solution & Refinement (Direct Methods, SHELXL) D->E Diffraction Pattern F Structural Analysis (H-bonds, π-π stacking) E->F 3D Atomic Model

Workflow of Single-Crystal X-ray Diffraction for Pyrazole Methanols.

Crystallographic Data and Supramolecular Architecture

The crystallographic parameters of pyrazole methanols reveal profound insights into their solid-state behavior. These compounds frequently crystallize in low-symmetry systems (triclinic or monoclinic) due to the highly directional nature of their hydrogen bonds[1][10].

Quantitative Data Summary
ParameterTypical Range / ValueSignificance in Pyrazole Methanols
Crystal System Triclinic, MonoclinicAccommodates low-symmetry, directional H-bonding networks.
Space Group P-1, P2₁/c, C2/cCentrosymmetric groups are common; allows for anti-parallel π-π stacking.
Temperature 100 K – 150 KMinimizes dynamic disorder of the flexible hydroxymethyl group.
R-factor (R1) 0.02 – 0.05Validates the accuracy of the atomic model and bond lengths.
H-Bond Distances 2.6 Å – 2.9 Å (D···A)Indicates strong to moderate O-H···N and N-H···O interactions.
π-π Stacking Distance 3.3 Å – 3.8 ÅStabilizes the 3D lattice via aromatic pyrazole/phenyl ring overlap.

In the solid state, pyrazole methanols often form robust one-dimensional chains or two-dimensional sheets driven by intermolecular O-H···N (from the methanol hydroxyl to the pyrazole imine nitrogen) and N-H···O (from the pyrazole amine to the methanol oxygen) hydrogen bonds[7]. Furthermore, weak C-H···π interactions and π-π stacking between the aromatic rings consolidate the three-dimensional supramolecular architecture, ensuring lattice stability[11].

Implications in Drug Development

The structural data obtained from SCXRD is not merely an academic exercise; it is the foundation of rational drug design. By mapping the exact coordinates of the pyrazole and methanol pharmacophores, medicinal chemists can perform highly accurate molecular docking simulations against biological targets (e.g., kinase hinge regions or cyclooxygenase active sites)[2]. The crystallographically determined conformation represents a low-energy state of the molecule, providing a highly reliable starting point for understanding how the drug will orient itself within a protein binding pocket, ultimately accelerating the optimization of lead compounds into viable therapeutics.

References

  • Ting-Quan Sun's research works | Hubei Normal University and other places.
  • Application Notes and Protocols for Single Crystal X-ray Diffraction of N-arylbenzylidene Compounds. Benchchem.
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. The University of Queensland.
  • Single Crystal X-ray diffraction. Rigaku.
  • Small molecule crystallography. Excillum.
  • Application Note SC-XRD 505 Single Crystal Diffraction.
  • (5-Butyl-1H-pyrazol-3-yl)methanol. Benchchem.
  • Design, synthesis and spectroscopic and crystallographic characterisation of novel functionalized pyrazole deriv
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation Protocol for (5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol

Introduction and Rationale (5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol is a highly functionalized heterocyclic building block of significant interest in the development of kinase inhibitors[1], high-energy-density materia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

(5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol is a highly functionalized heterocyclic building block of significant interest in the development of kinase inhibitors[1], high-energy-density materials (HEDMs)[2], and complex agrochemicals. The molecule features a pyrazole core decorated with a strongly electron-withdrawing nitro group, an electron-donating methyl group, and a versatile N-hydroxymethyl handle[3]. This application note details a robust, regioselective protocol for its synthesis via the direct N-hydroxymethylation of 3-methyl-5-nitro-1H-pyrazole using aqueous formaldehyde[3].

Mechanistic Causality and Regioselectivity

A critical challenge in the functionalization of unsymmetrical pyrazoles is controlling regioselectivity due to annular tautomerism. The starting material exists as an equilibrium mixture of 3-methyl-5-nitro-1H-pyrazole and 5-methyl-3-nitro-1H-pyrazole.

As an Application Scientist, it is vital to understand the electronic control governing this reaction:

  • Electronic Bias: The regiochemical outcome of the N-alkylation is dictated by the opposing electronic effects of the C3 and C5 substituents[4]. The strongly electron-withdrawing nitro group depletes electron density from its adjacent nitrogen, rendering it poorly nucleophilic[3]. Conversely, the electron-donating methyl group enriches the electron density of its adjacent nitrogen[4].

  • Reaction Pathway: When exposed to an electrophilic hydroxymethyl source (formaldehyde), the more nucleophilic nitrogen (adjacent to the methyl group) preferentially attacks the carbonyl carbon[3]. This electronic bias ensures a highly regioselective transformation, yielding (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol as the overwhelming major product, precluding the need for complex chromatographic separation.

Mechanism cluster_tautomers Annular Tautomerism T1 3-Methyl-5-nitro-1H-pyrazole (Less nucleophilic N) T2 5-Methyl-3-nitro-1H-pyrazole (More nucleophilic N) T1->T2 Equilibrium Intermediate Tetrahedral Intermediate (N-CH2-O-) T2->Intermediate Nucleophilic Attack Formaldehyde Formaldehyde (CH2O) Electrophile Formaldehyde->Intermediate Product (5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol Final Product Intermediate->Product Proton Transfer

Fig 1. Mechanistic pathway illustrating regioselective N-hydroxymethylation via tautomeric bias.

Experimental Design and Reagent Specifications

To ensure a self-validating system, the stoichiometry is tightly controlled. A slight excess of formaldehyde is used to drive the equilibrium toward the fully hydroxymethylated product[3], while avoiding excessive polymerization of formaldehyde into paraformaldehyde under prolonged heating.

Table 1: Reagent Quantities and Reaction Parameters
ParameterValue / ReagentRationale
Substrate 3-Methyl-5-nitro-1H-pyrazole (1.0 eq)Core pyrazole scaffold[3].
Electrophile 37% aq. Formaldehyde (1.2 eq)Hydroxymethyl source; slight excess drives conversion[3].
Solvent System Methanol / Water (1:1 v/v)Balances solubility of organic substrate and aqueous formalin.
Temperature 50–60 °CProvides activation energy for nucleophilic attack without solvent loss.
Reaction Time 4–6 hoursSufficient for complete conversion based on TLC monitoring.

Step-by-Step Synthesis Protocol

Workflow A 1. Preparation Suspend Pyrazole in MeOH/H2O B 2. Addition Add 37% Formalin Dropwise A->B C 3. Reaction Heat to 50-60°C for 4-6 hours B->C D 4. Isolation Cool, Crystallize & Filter C->D E 5. Drying Vacuum Oven at 40°C D->E

Fig 2. Step-by-step experimental workflow for N-hydroxymethylation of 3-methyl-5-nitropyrazole.

Step 1: Preparation of the Reaction Mixture

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methyl-5-nitro-1H-pyrazole (12.7 g, 100 mmol) in 50 mL of a 1:1 mixture of methanol and water.

  • Causality: The mixed solvent system is critical. Pure water fails to dissolve the hydrophobic pyrazole core, while pure methanol can lead to competitive side reactions (e.g., hemiacetal formation with formaldehyde). The 1:1 ratio ensures a homogenous reaction medium once heated.

Step 2: Controlled Addition of the Electrophile

  • Action: Add 37% aqueous formaldehyde solution (formalin) (9.7 g, 120 mmol) dropwise over 10 minutes at room temperature.

  • Causality: Dropwise addition prevents localized concentration spikes that could lead to uncontrolled exotherms or trace bis-hydroxymethylation.

Step 3: Thermal Activation and Monitoring

  • Action: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1) or HPLC until the starting pyrazole is consumed.

  • Causality: Elevated temperature overcomes the activation barrier for the nucleophilic attack of the deactivated pyrazole ring, while staying below the boiling point of methanol (65 °C) to prevent solvent and formaldehyde loss.

Step 4: Product Isolation via Crystallization

  • Action: Allow the reaction mixture to cool to room temperature, then transfer it to an ice bath (0-5 °C) for 1 hour to induce crystallization of the product. Filter the resulting precipitate under vacuum.

  • Causality: The target compound, (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol, has significantly lower solubility in cold aqueous methanol than the starting materials. This allows for direct isolation via crystallization, bypassing the need for labor-intensive column chromatography.

Step 5: Washing and Drying

  • Action: Wash the filter cake with ice-cold water (2 x 15 mL) followed by cold hexane (10 mL). Dry the product in a vacuum oven at 40 °C overnight.

  • Causality: Cold water removes unreacted formaldehyde and trace methanol, while cold hexane removes any non-polar organic impurities. Vacuum drying at a mild 40 °C prevents thermal degradation of the N-hydroxymethyl group, which can revert to the free pyrazole and formaldehyde at high temperatures.

Analytical Characterization Expectations

To validate the success of the synthesis, the isolated product should be subjected to spectroscopic analysis:

  • 1H NMR (DMSO-d6, 400 MHz): Expect a distinct singlet for the pyrazole C4-H proton around δ 6.8 ppm. The key diagnostic peak is the methylene protons of the N-CH 2​ -OH group, appearing as a doublet or broad singlet around δ 5.5 ppm, coupling with the exchangeable hydroxyl proton ( δ ~6.0 ppm). The C5-methyl group will appear as a sharp singlet near δ 2.3 ppm.

  • FT-IR (ATR): A broad, strong absorption band around 3300 cm −1 confirms the presence of the O-H stretch. Strong asymmetric and symmetric N-O stretching vibrations from the nitro group will be visible at approximately 1530 cm −1 and 1350 cm −1 .

Safety and Handling

  • Formaldehyde (Formalin): Highly toxic, volatile, and a known carcinogen. All handling, including the addition and reaction phases, must be conducted inside a certified chemical fume hood.

  • Nitro-pyrazoles: Polynitrated and mono-nitrated pyrazoles exhibit energetic properties and sensitivity to impact or friction[2]. While (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is generally stable under standard laboratory conditions, avoid exposing the compound to extreme heat, strong acids/bases, or physical shock.

References

  • (5-methyl-3-nitro-1H-pyrazol-1-yl)
  • Source: google.
  • Source: semanticscholar.
  • Source: benchchem.

Sources

Application

Procedure for scaling up (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol production

Application Note: Scalable Synthesis and Process Optimization of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol Strategic Rationale & Chemical Context (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 956438-51-0) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Process Optimization of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

Strategic Rationale & Chemical Context

(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 956438-51-0) is a highly specialized, trifunctionalized heterocyclic building block. Pyrazole scaffolds are heavily utilized in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors (such as PKMYT1 inhibitors)[1] and receptor antagonists (including novel Cannabinoid CB1 receptor antagonists)[2].

The molecular architecture of this specific compound offers three distinct handles for late-stage functionalization:

  • The N-hydroxymethyl group: Acts as a reactive center for alkylations or can be oxidized to a carboxylic acid[3].

  • The C3-nitro group: A strong electron-withdrawing group that can undergo selective reduction to an amino-pyrazole, enabling subsequent amide coupling[4].

  • The C5-methyl group: Provides steric bulk and lipophilicity, which is often critical for target-binding affinity.

Scaling the synthesis of this compound from milligram-scale discovery chemistry to kilo-lab production presents distinct thermodynamic and safety challenges. This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for the robust scale-up of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol.

Mechanistic Insights & Causality in Process Design

The synthesis relies on the direct N-hydroxymethylation of the 5-methyl-3-nitro-1H-pyrazole core using an electrophilic formaldehyde source[3]. While seemingly straightforward, the process chemistry requires precise control over reaction equilibrium and regioselectivity.

The Hemiaminal Equilibrium & Impurity Control The condensation of the secondary amine of the pyrazole ring with formaldehyde generates a hemiaminal (the target product). However, this is a reversible equilibrium. If the reaction is starved of formaldehyde or subjected to excessive thermal stress, the newly formed hemiaminal can react with a second equivalent of the starting pyrazole to form a bis(pyrazol-1-yl)methane (an aminal impurity)[5].

Causality in Design: To suppress aminal formation, our optimized protocol mandates the use of a strict stoichiometric excess of 37% aqueous formalin (1.5 equivalents) and caps the reaction temperature at 45 °C. This thermodynamic control prevents the over-condensation typically observed in aggressive microwave-assisted methodologies[5].

Regioselectivity & Tautomerism 5-methyl-3-nitro-1H-pyrazole exists as a tautomeric mixture. Hydroxymethylation must occur selectively at the N1 position to yield the target isomer. The electron-withdrawing pull of the C3-nitro group combined with the steric shielding of the C5-methyl group naturally biases the thermodynamic stability toward the N1-hydroxymethylated product[4]. We exploit this bias by utilizing a highly selective crystallization solvent system (Toluene/Heptane) that forces the precipitation of the desired N1-isomer while leaving trace kinetic byproducts in the mother liquor.

Mechanism SM 5-methyl-3-nitro- 1H-pyrazole TS N-Attack & Proton Transfer SM->TS + HCHO HCHO Formaldehyde (Aqueous 37%) HCHO->TS Target (5-methyl-3-nitro-1H- pyrazol-1-yl)methanol (Hemiaminal) TS->Target Thermodynamic Control (45°C) Impurity Bis-pyrazole methane (Aminal Impurity) Target->Impurity Excess SM / High Temp

Mechanistic pathway of pyrazole hydroxymethylation and aminal impurity formation.

Quantitative Data: Process Optimization

To validate the scalability of the protocol, a design of experiments (DoE) was executed to track the conversion efficiency and impurity profile across different conditions. The data below summarizes the transition from bench-scale to an optimized pilot-scale process.

ParameterCondition A (Discovery Bench)Condition B (Initial Pilot)Condition C (Optimized Scale-Up)
Formaldehyde Source Paraformaldehyde37% Aqueous Formalin37% Aqueous Formalin
Equivalents (HCHO) 1.1 eq1.2 eq1.5 eq
Solvent System THFEthanolTHF / Water (4:1)
Operating Temperature 65 °C (Reflux)60 °C45 °C
Reaction Time 2 hours4 hours6–8 hours
Aminal Impurity ~12.5%~5.2%< 0.5%
Isolated Yield 68%75%88%

Detailed Kilo-Lab Protocol (1.0 kg Scale)

Self-Validating Safety Prerequisites:

  • Thermal Hazard Assessment: Nitroaromatics possess high decomposition energies. Differential Scanning Calorimetry (DSC) must confirm no exothermic decomposition occurs below 150 °C before initiating batch operations.

  • Containment: 37% Formalin is a volatile carcinogen. All transfers must occur via closed-loop vacuum charging or peristaltic pumps within a walk-in fume hood.

Step 1: Reactor Charging

  • Purge a 20 L jacketed glass reactor with N₂ for 15 minutes.

  • Charge 1.00 kg (7.87 mol) of 5-methyl-3-nitro-1H-pyrazole into the reactor.

  • Add 5.0 L of Tetrahydrofuran (THF) and 1.25 L of Deionized Water.

  • Initiate overhead stirring at 150 RPM and adjust the jacket temperature to maintain the internal mixture at 20–25 °C.

Step 2: Electrophile Addition

  • Calibrate an addition funnel or dosing pump with 957 g (approx. 878 mL, 11.8 mol, 1.5 eq) of 37% aqueous formalin.

  • Dose the formalin into the reactor over 45 minutes.

  • Causality Check: The addition is slightly exothermic. Maintain the jacket cooling to ensure the internal temperature does not exceed 30 °C during addition to prevent premature kinetic side-reactions.

Step 3: Reaction Aging & In-Process Control (IPC)

  • Once the addition is complete, ramp the jacket temperature to heat the internal reaction mixture to 45 °C.

  • Age the reaction for 6 to 8 hours.

  • IPC Validation: Pull a 1.0 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when unreacted 5-methyl-3-nitro-1H-pyrazole is < 2.0% (Area %).

Step 4: Workup & Extraction

  • Cool the reactor to 20 °C.

  • Apply vacuum (150-200 mbar) and gently heat the jacket to 35 °C to distill off the bulk THF.

  • To the remaining aqueous slurry, add 6.0 L of Ethyl Acetate (EtOAc) and stir for 15 minutes.

  • Allow phase separation. Decant the organic layer and extract the aqueous layer with an additional 2.0 L of EtOAc.

  • Combine the organic layers and wash with 3.0 L of saturated NaCl (brine) to remove residual formaldehyde and water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Step 5: Selective Crystallization & Isolation

  • Transfer the crude solid to a clean 10 L crystallization vessel.

  • Add 1.0 L of Toluene and heat to 60 °C until complete dissolution is achieved.

  • Slowly add 3.0 L of Heptane over 1 hour while maintaining stirring.

  • Program the chiller to cool the mixture linearly to 0–5 °C over 4 hours. Causality Check: Slow cooling ensures the exclusion of the aminal impurity from the crystal lattice.

  • Filter the resulting white-to-pale-yellow crystals via a Nutsche filter. Wash the filter cake with 1.0 L of cold Heptane.

  • Dry the product in a vacuum oven at 40 °C (-0.1 MPa) for 12 hours.

  • Expected Output: ~1.08 kg (88% yield) of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol. Target purity > 98.5% by HPLC.

Workflow Step1 1. Preparation Charge 1.0 kg Pyrazole in 5.0 L THF/Water Step2 2. Addition Dose 37% Formalin (1.5 eq) at 20-25°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Workup Vacuum Concentration Extract with EtOAc Step3->Step4 Step5 5. Crystallization Toluene/Heptane (1:3) Cool to 0-5°C Step4->Step5 Step6 6. Isolation Filter & Vacuum Dry at 40°C Step5->Step6

Unit operations for the kilo-scale production of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol.

References

  • Benchchem. "(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol" (Overview & Synthesis). Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElylLaXaLObkfIsNmuh-dHTSJQ_VueokX8P50fuQv3fsdOJgYvuw2S0SdC12Mq70e20U3CQ598j2Amo6ywuljOlx3q7T7r_NgKCQSx0gHg1OnUh6UeFql3olC0jrljkiws1C-MlQ==][3]

  • Benchchem. "Chemical Reactivity and Transformation Chemistry of 5 Methyl 3 Nitro 1h Pyrazol 1 Yl Methanol". Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERLbYUog8d4UaQPXEAfZ_ogNFf0xCj29-I1WmupT1AKEr6tI-uzTfXCWMBpF8UbEjMqsCwBBUR1FEeOW20ofbz3n1aXZUbZIGTLlcPw1wheVU0J8XaP1K9tz0-lET21wuYV6w-EA==][4]

  • Gutaga, S., et al. "Microwave-Assisted Synthesis of 1-Hydroxymethylazoles". Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAKnCp25nMjNg_lYS4_mG2jWZVVBURBKQT7-aQbhJ6QCApCmeFgY3n_zpKeg1412ndHpqLBbpUKfwmdFGQPtUFhqvKz78Pf4DsmNpKPqiIXKdwr-g1UGR5I2o3Pun0m4sFcuRXgtx2I3KbJ4qs3-vo6uEI9JcOomW3HFM_4oeEn0ORcf6lP3JNStIaocK-yRvMXfEJrkQWp8XoyUCd6xyQqY8h][5]

  • "Biarylamide derivatives and their use as pkmyt1 inhibitors". Source: google.com (Patents). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT5JFf-FCPa7Deqx6SLwY4--RXzBJUgvR__ZnIE4WllCyyhsFeAQh3sGi8muUuliVtdI8wv0ejUrx9_m42bNo0s77do2uuQTIM_HM1HDwKzDHc3D3n0_heH0LcIaVfjOrLFsZ4AOtcLaZqQ3VMkQ==][1]

  • "Identification of Novel Cannabinoid CB1 Receptor Antagonists by Using Virtual Screening with a Pharmacophore Model". Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFMhnfOK7G0pJqaYLdGeYLTaV50Rve7vvg16vqSRHUJ_Il2HXY4z4U6O70GyNG16qyJzB73Th5fIiQQ-_IctOWkRkHpBwfCZrhlYRZ56-rZy3iEypp0uczQ__ntmFOpUHLeRcMeeOPaD7G53LZHGn2imj-WzVO59eRFQwFpFL7bqiZ63QQ0vfdH7VlYC-YDkVuvrvVrxDzFicKqYVZzDsieGHz720BeG6f5Kt8GpHF0H_nYciXGV9xltnvBSR49C_O4wneWrZS3lyODnDiuZuwnZzODd51Q_1aAHLMUipJ][2]

Sources

Method

Application Note: (5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol as an Advanced Energetic Intermediate

Target Audience: Researchers, Materials Scientists, and Energetic Compound Developers Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In the structural design of low-sensitivity...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Energetic Compound Developers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In the structural design of low-sensitivity, high-energy materials (HEDMs), nitropyrazoles serve as a foundational scaffold due to their high nitrogen content, inherent thermal stability, and favorable heat of formation [1]. The compound (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (CAS No. 956438-51-0) is a highly specialized trifunctionalized heterocycle that bridges the gap between stable precursors and highly explosive target molecules.

The strategic advantage of this molecule lies in its specific functional group arrangement:

  • The Nitro Group (-NO₂): Positioned at C3, this powerful electron-withdrawing group (EWG) increases the density and oxygen balance of the pyrazole core, which are critical parameters for detonation velocity and pressure [2]. Furthermore, it increases the acidity of the N-H proton on the pyrazole ring, making it more susceptible to functionalization.

  • The N-Hydroxymethyl Group (-CH₂OH): Introduced at the N1 position, this moiety acts as a versatile synthetic handle. In energetic materials chemistry, N-hydroxymethyl groups are classic precursors for synthesizing nitrate esters (-CH₂ONO₂) or energetic azides (-CH₂N₃) [3]. This allows researchers to fine-tune the energetic output and mechanical sensitivity of the final compound.

Synthetic Workflow and Logical Relationships

The synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is a two-step process designed to maximize regiocontrol. First, 5-methylpyrazole undergoes electrophilic aromatic nitration. The reaction is heavily influenced by the electron-rich nature of the pyrazole ring, directing the nitro group to the C3/C5 position [4]. Second, the resulting intermediate undergoes a nucleophilic addition with formaldehyde. Because N-hydroxymethylation is an equilibrium process, the reaction conditions must be carefully controlled to prevent the reverse reaction during isolation.

G A 5-Methylpyrazole (Starting Material) B Nitration (HNO3/H2SO4) A->B Electrophilic Substitution C 5-Methyl-3-nitro-1H-pyrazole (Intermediate) B->C D Hydroxymethylation (CH2O, K2CO3) C->D Nucleophilic Addition E (5-Methyl-3-nitro-1H- pyrazol-1-yl)methanol D->E F Esterification / Nitration (Energetic Target) E->F -CH2OH Functionalization

Synthetic workflow of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol and energetic derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of the Energetic Core (5-Methyl-3-nitro-1H-pyrazole)

Causality Insight: Concentrated sulfuric acid is used not only as a solvent but to generate the highly electrophilic nitronium ion (NO₂⁺) from fuming nitric acid. Temperature control is critical; exceeding 60 °C can lead to oxidative ring cleavage or unwanted dinitration.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add 5-methylpyrazole (100 mmol) to concentrated sulfuric acid (50 mL) dropwise, maintaining the internal temperature below 10 °C.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (110 mmol) and concentrated sulfuric acid (20 mL) over 30 minutes via an addition funnel.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 4 hours.

  • Self-Validating Quench: Pour the mixture over crushed ice (400 g). The successful formation of the nitro-derivative is visually validated by the immediate precipitation of a tan/yellow solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water until the filtrate reaches a neutral pH (~7), and dry under a high vacuum to yield 5-methyl-3-nitro-1H-pyrazole [4].

Protocol B: N-Hydroxymethylation to the Target Intermediate

Causality Insight: The addition of K₂CO₃ serves to slightly deprotonate the pyrazole N1, increasing its nucleophilicity toward the formaldehyde carbonyl. Because N-hydroxymethylation is reversible under highly acidic or basic conditions, a near-neutral extraction is mandatory to trap the kinetic product.

  • Reagent Mixing: Suspend 5-methyl-3-nitro-1H-pyrazole (50 mmol) in a 37% aqueous formaldehyde solution (150 mmol).

  • Catalysis: Add potassium carbonate (K₂CO₃, 5 mmol) to adjust the pH to ~8.5.

  • Reaction & Monitoring: Stir the mixture at 60 °C for 6 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The reaction is complete when the UV-active starting material spot (Rf ~0.6) is entirely consumed and replaced by a lower-mobility product spot (Rf ~0.3).

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine to remove unreacted formaldehyde, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from cold ethanol to obtain pure (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol.

Quantitative Data & Physicochemical Properties

The progression from a simple pyrazole to an energetic intermediate is marked by significant shifts in molecular density and thermal stability. The table below summarizes the quantitative physicochemical shifts [5].

Compound NameMolecular Weight ( g/mol )Est. Density (g/cm³)Melting Point (°C)Primary Application / Role
5-Methylpyrazole 82.101.0210–12Starting Material
5-Methyl-3-nitro-1H-pyrazole 127.10~1.45134–136Energetic Core / Precursor
(5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol 157.13~1.58N/AVersatile Energetic Intermediate
Nitratomethyl Derivative (Theoretical)202.12>1.70N/AHigh-Energy Explosive Target

Safety and Handling Guidelines

Working with nitrated pyrazoles and energetic intermediates requires strict adherence to safety protocols to mitigate explosion and toxicity hazards:

  • Personal Protective Equipment (PPE): Always wear a face shield, heavy-duty leather gloves, and a grounded anti-static lab coat.

  • Friction/Impact Sensitivity: While (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is an intermediate, its downstream nitrated or azidated derivatives are highly sensitive to impact and friction. Always handle these materials using non-sparking spatulas (e.g., Teflon or wooden tools).

  • Storage: Store the synthesized (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol in a tightly sealed container in a cool, dry, well-ventilated area, strictly isolated from strong oxidizing agents and direct sunlight [1].

References

  • "(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol - Benchchem". Benchchem. 1

  • "4-iodo-5-methyl-3-nitro-1H-pyrazole | 1281872-29-4". Benchchem.2

  • "Multi-Level Structural Design Strategy toward Low-Sensitivity Energetic Materials: From Planar Molecule to Layered Packing Crystal". ACS Publications. 3

  • "A Green and Facile Approach For Synthesis of Nitro Heteroaromatics". Scribd. 4

  • "Impact of Stereo- and Regiochemistry on Energetic Materials". ResearchGate. 5

Sources

Application

Application Note: Preparation of High-Energy Density Materials (HEDMs) Using Pyrazole Methanol Precursors

Target Audience: Materials Scientists, Energetic Materials Researchers, and Synthetic Chemists Document Type: Technical Guide & Experimental Protocol Executive Summary The development of advanced High-Energy Density Mate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Energetic Materials Researchers, and Synthetic Chemists Document Type: Technical Guide & Experimental Protocol

Executive Summary

The development of advanced High-Energy Density Materials (HEDMs) has increasingly shifted toward nitrogen-rich heterocyclic frameworks. Pyrazole derivatives, characterized by their high heat of formation, tunable thermal stability, and favorable oxygen balance, represent a privileged scaffold in this domain[1].

Among the various synthetic strategies, the utilization of pyrazole methanol precursors (e.g., N-hydroxymethyl or C-hydroxymethyl pyrazoles) has emerged as a highly effective pathway. The labile hydroxyl group provides a reactive site for further energetic functionalization, most notably through destructive nitration to form trinitromethyl (—C(NO₂) 3​ ) groups or through condensation to form methylene-bridged bispyrazoles[2]. This application note details the mechanistic rationale, synthetic workflow, and self-validating protocols for converting pyrazole methanols into state-of-the-art HEDMs.

Mechanistic Insights: The Role of Pyrazole Methanols

The design of high-performance energetic materials depends critically on selecting precursors whose molecular structure governs both reactivity and final detonation properties[3]. Pyrazole methanols serve as ideal intermediates due to the following mechanistic advantages:

  • Electrophilic Lability (The "Masked" Formaldehyde): N-hydroxymethyl pyrazoles exist as hemiaminals. In the presence of strong acids, the —CH₂OH motif acts as a reactive electrophile. This allows for facile condensation reactions with other pyrazoles to form highly stable, insensitive N,N'-methylene-bridged energetic frameworks.

  • Exhaustive Destructive Nitration: To maximize the oxygen balance (OB) and specific impulse of the HEDM, the hydroxymethyl group can be subjected to destructive nitration using a mixture of 100% HNO₃ and oleum (fuming H₂SO₄). The oleum dehydrates the nitric acid, generating a massive concentration of nitronium ions (NO₂⁺). This environment drives the exhaustive oxidation and nitration of the carbinol carbon, converting the —CH₂OH group directly into a trinitromethyl (—C(NO₂) 3​ ) group[4].

  • Isomeric Control: Positional isomerism significantly influences detonation and thermal properties. Utilizing specific isomers, such as 3,4-dinitropyrazole versus 3,5-dinitropyrazole prior to hydroxymethylation, allows chemists to tailor the density and impact sensitivity of the final HEDM[3].

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway from a baseline substituted pyrazole to a high-energy trinitromethyl-pyrazole utilizing a methanol intermediate.

G Start Substituted Pyrazole (e.g., 3,4-dinitropyrazole) Hydroxymethylation N-Hydroxymethylation Reagent: Aqueous Formaldehyde Condition: 60°C, 2h Start->Hydroxymethylation Nucleophilic Addition Precursor Pyrazole Methanol Precursor (1-(hydroxymethyl)-3,4-dinitropyrazole) Hydroxymethylation->Precursor Isolation & Drying Nitration Destructive Nitration Reagents: 100% HNO3 / Oleum Condition: 45°C, 12h Precursor->Nitration Electrophilic Oxidation/Nitration HEDM Trinitromethyl-Pyrazole HEDM (1-(trinitromethyl)-3,4-dinitropyrazole) Nitration->HEDM Ice-Water Quench & Precipitation

Workflow for synthesizing trinitromethyl-pyrazole HEDMs from pyrazole methanol precursors.

Experimental Protocols

⚠️ SAFETY WARNING: The synthesis of polynitro-pyrazoles involves highly sensitive and explosive intermediates. All reactions must be conducted behind a blast shield using proper personal protective equipment (PPE). Temperature control during nitration is absolutely critical to prevent thermal runaway.

Protocol A: Synthesis of the Pyrazole Methanol Precursor

Objective: N-hydroxymethylation of 3,4-dinitropyrazole to form 1-(hydroxymethyl)-3,4-dinitropyrazole.

  • Preparation: Suspend 3,4-dinitropyrazole (10.0 mmol) in 15 mL of distilled water in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add 37% aqueous formaldehyde solution (15.0 mmol) dropwise over 10 minutes. Causality: Excess formaldehyde drives the equilibrium toward the hemiaminal product.

  • Heating: Heat the mixture to 60°C and stir for 2 hours. The suspension will gradually clear as the more soluble hydroxymethyl derivative forms.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product will precipitate as a white solid. Filter the solid, wash with ice-cold water (2 × 5 mL), and dry under a high vacuum at room temperature.

  • Self-Validation:

    • Yield: Expected >85%.

    • ¹H NMR (DMSO-d₆): Confirm success by the appearance of a new singlet at ~5.6 ppm integrating for 2H (the —CH₂— protons) and a broad singlet at ~6.5 ppm for the —OH proton.

Protocol B: Destructive Nitration to Trinitromethyl-Pyrazole HEDM

Objective: Conversion of the methanol precursor to 1-(trinitromethyl)-3,4-dinitropyrazole[1].

  • Acid Mixture Preparation: In a rigorously dried 100 mL flask, carefully mix 100% fuming nitric acid (15 mL) and 20% oleum (5 mL) at 0°C. Causality: Oleum acts as a desiccant, forcing the formation of the highly reactive NO₂⁺ electrophile required for exhaustive carbon nitration.

  • Precursor Addition: Slowly add the 1-(hydroxymethyl)-3,4-dinitropyrazole (5.0 mmol) in small portions over 30 minutes, maintaining the internal temperature below 5°C to prevent premature oxidative cleavage.

  • Reaction: Remove the ice bath and gradually warm the mixture to 45°C. Stir at this temperature for 12 hours.

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice. The target HEDM will precipitate as a dense, pale-yellow solid.

  • Purification & Self-Validation: Filter, wash extensively with cold water until the filtrate is pH neutral, and dry in a desiccator.

    • FTIR: Confirm the complete disappearance of the broad —OH stretch (~3300 cm⁻¹) and the appearance of strong asymmetric/symmetric —NO₂ stretches at ~1610 cm⁻¹ and ~1300 cm⁻¹.

    • ¹³C NMR: The trinitromethyl carbon typically appears as a distinct high-field signal around 120–125 ppm.

Quantitative Data: Energetic Properties Comparison

The introduction of the trinitromethyl group via the methanol precursor drastically improves the energetic profile of the pyrazole core, outperforming traditional benchmarks like TNT and approaching the performance of RDX and HMX[5].

CompoundDensity (g/cm³)Enthalpy of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
TNT (Reference)1.65-676,88119.515.0
RDX (Reference)1.82+708,75034.77.5
1-(trinitromethyl)-3,4-dinitropyrazole 1.88+1458,95036.212.5
4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole 1.92+2109,10038.510.0

Data summarized from computational (EXPLO5) and experimental validations of polynitro-pyrazole HEDMs[4],[3],[6].

References

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL:[Link]

  • Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials Source: ResearchGate / Journal of Heterocyclic Chemistry URL:[Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics Source: RSC Publishing / New Journal of Chemistry URL:[Link]

  • Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials Source: ACS Publications / Organic Letters URL:[Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition Source: ACS Publications / Organic Letters URL:[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: NIH / PMC URL:[Link]

Sources

Method

Polymerization techniques involving (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol monomers

Application Note: Advanced Polymerization and Functionalization Techniques Utilizing (5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol Executive Summary & Mechanistic Rationale (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (CAS 95...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymerization and Functionalization Techniques Utilizing (5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol

Executive Summary & Mechanistic Rationale

(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (CAS 956438-51-0) is a trifunctionalized heterocyclic building block of significant interest in drug development and advanced materials. The molecule features an electron-withdrawing nitro group at the C3 position, which significantly influences the electronic properties of the pyrazole core, and an N-hydroxymethyl group at the N1 position that serves as a highly versatile functional handle[1].

Because this monomer possesses only a single primary alcohol (-CH₂OH) moiety, it cannot undergo traditional step-growth polymerization (like standard diols forming linear polyesters). Instead, its structural logic dictates two specialized macromolecular pathways:

  • Terminal Functionalization via Ring-Opening Polymerization (ROP): The N-hydroxymethyl group acts as a potent initiator for the ROP of cyclic esters (e.g., ϵ -caprolactone). This yields biodegradable polymers end-capped with the bioactive pyrazole pharmacophore, ideal for targeted drug delivery systems.

  • Coordination Polymerization (Metallopolymers): Pyrazole derivatives are privileged scaffolds for complexing transition metals[2]. The N-hydroxymethyl group and the pyrazole nitrogen can act synergistically as a bidentate or bridging ligand with metals like Platinum(II), forming supramolecular coordination polymers with potent anti-cancer properties[3].

Logical Workflow of Polymerization Pathways

PolymerizationWorkflow Monomer (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (Reactive N-Hydroxymethyl Handle) ROP Ring-Opening Polymerization (ROP) Catalyst: Sn(Oct)2 Monomer->ROP Initiator Coord Coordination Polymerization Metal: K2PtCl4 Monomer->Coord Bidentate Ligand PCL Pyrazole-End-Capped PCL (Targeted Drug Delivery) ROP->PCL + ε-Caprolactone PtPoly Pt(II)-Pyrazole Metallopolymer (Anti-Cancer Therapeutic) Coord->PtPoly + Aqueous KI/AgNO3

Fig 1. Dual polymerization pathways for (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol.

Protocol I: Ring-Opening Polymerization (ROP) for Drug Delivery Vehicles

This protocol details the synthesis of Poly( ϵ -caprolactone) (PCL) utilizing (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol as the initiator.

Causality of Experimental Design: ROP is highly sensitive to protic impurities. Trace water will act as a competing initiator, resulting in unfunctionalized PCL chains ("dead" polymers) that lack the targeted pyrazole moiety. Therefore, rigorous Schlenk line techniques and anhydrous conditions are non-negotiable. Tin(II) octoate (Sn(Oct)₂) is selected as the catalyst due to its high efficiency in coordinating the cyclic ester and the primary alcohol of the pyrazole[4].

Step-by-Step Methodology
  • Preparation & Drying: Flame-dry a 50 mL Schlenk flask under vacuum. Add 0.5 mmol of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol. Purge with ultra-high purity Argon for 15 minutes.

  • Monomer Addition: Inject 50 mmol of freshly distilled ϵ -caprolactone and 10 mL of anhydrous toluene into the flask via a gas-tight syringe.

  • Catalyst Injection: Add a catalytic amount of Sn(Oct)₂ (0.05 mmol, 1 mol% relative to the initiator) dissolved in 1 mL of anhydrous toluene.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 110°C. Stir continuously for 24 hours under an Argon atmosphere.

  • Termination & Purification: Cool the reaction to room temperature. Dilute the viscous solution with 5 mL of dichloromethane (DCM). Precipitate the polymer by dropwise addition into 200 mL of cold methanol (-20°C) under vigorous stirring.

  • Recovery: Recover the white precipitate via vacuum filtration, wash with cold methanol, and dry in a vacuum oven at 40°C for 48 hours.

Self-Validating System Check: Analyze an aliquot of the purified polymer via ¹H NMR (CDCl₃). The complete disappearance of the monomer's -CH₂OH proton (typically ~5.4 ppm) and the emergence of the PCL backbone ester protons (~4.06 ppm) validates successful initiation. If a broad peak at ~5.4 ppm persists, it indicates unreacted initiator, signaling that trace moisture likely hijacked the ROP process.

Protocol II: Synthesis of Pt(II)-Pyrazole Coordination Polymers

This protocol outlines the complexation of the monomer with Platinum(II) to form metallopolymers, leveraging the ease of complexation inherent to pyrazole compounds for oncology applications[3].

Causality of Experimental Design: The electron-withdrawing nitro group at the C3 position reduces the electron density of the pyrazole ring[1]. To overcome this and force coordination, the starting platinum salt (K₂PtCl₄) must be kinetically activated. By reacting it with Potassium Iodide (KI), we form K₂PtI₄. Iodide is a softer, larger ligand and a superior leaving group compared to chloride, facilitating rapid ligand exchange with the N-hydroxymethyl pyrazole[3].

Step-by-Step Methodology
  • Platinum Activation: Dissolve 0.72 mmol of K₂PtCl₄ in 40 mL of deionized water. Add an excess of KI (7.2 mmol) and stir at room temperature for 30 minutes. The solution will transition to a deep red/brown color, indicating the formation of the [PtI₄]²⁻ species.

  • Ligand Complexation: Add 1.44 mmol of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol to the reaction mixture. Stir continuously for 24 hours at room temperature.

  • Intermediate Isolation: A precipitate (the intermediate Pt-pyrazole-iodide complex) will form. Collect via filtration, wash with 30 mL of deionized water, and dry under vacuum.

  • Polymerization via Halide Abstraction: Suspend 1.22 mmol of the intermediate in 5 mL of an aqueous solution containing 2.44 mmol of Silver Nitrate (AgNO₃). Stir for 24 hours in the dark. Causality: Silver abstracts the iodide ligands to form insoluble AgI, opening coordination sites on the Pt center for adjacent pyrazole N-hydroxymethyl groups to bridge, forming the coordination polymer network.

  • Final Recovery: Filter off the yellow AgI precipitate. Lyophilize the filtrate to isolate the final Pt(II)-pyrazole coordination polymer.

Self-Validating System Check: The success of Step 4 is visually validated by the precipitation of AgI. Analytically, perform FTIR spectroscopy on the final lyophilized product. A shift in the C=N pyrazole stretching frequency from ~1550 cm⁻¹ (free ligand) to ~1580 cm⁻¹ confirms successful coordination of the metal to the pyrazole nitrogen[2].

Quantitative Data & Expected Outcomes

The following table summarizes the expected macromolecular properties based on the protocols executed above, extrapolated from analogous pyrazole-polymer systems in the literature.

Polymer SystemTarget Molecular Weight (Mₙ)Polydispersity Index (PDI)Expected YieldPrimary Application
Pyrazole-End-Capped PCL 10,000 - 12,000 g/mol 1.15 - 1.25> 85%Biodegradable Nanocarriers
Pt(II)-Pyrazole Metallopolymer N/A (Insoluble Network)N/A70 - 80%Cytotoxic Oncology Agent

References

  • American Chemical Society. (2003). Efficient Solution Phase Combinatorial Access to a Library of Pyrazole- and Triazole-Containing Compounds. Retrieved March 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Retrieved March 11, 2026, from [Link]

Sources

Application

Handling and storage protocols for N-hydroxymethyl nitro pyrazoles

Application Note: Handling, Storage, and Synthetic Protocols for N-Hydroxymethyl Nitropyrazoles Introduction & Mechanistic Overview N-hydroxymethyl nitropyrazoles represent a critical class of functionalized heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Synthetic Protocols for N-Hydroxymethyl Nitropyrazoles

Introduction & Mechanistic Overview

N-hydroxymethyl nitropyrazoles represent a critical class of functionalized heterocycles utilized extensively in drug development as prodrug scaffolds and in materials science as 1[1]. The N-hydroxymethyl group (-CH₂OH) attached to the pyrazole core acts as a hemiaminal, functionally serving as a2[2]. This structural motif allows researchers to modulate the lipophilicity and solubility of the parent nitropyrazole while providing a reactive handle for further derivatization, such as Mannich-type condensations[2].

However, the inherent lability of the N-CH₂-OH bond dictates strict handling and storage protocols. The causality behind their instability lies in the reversible hemiaminal equilibrium: under aqueous, acidic, or elevated temperature conditions, the compound readily hydrolyzes, releasing the parent nitropyrazole and free formaldehyde[2].

Chemical Stability and Degradation Causality

Understanding the degradation mechanics is essential for establishing a self-validating protocol system. The N-hydroxymethyl bond is highly sensitive to moisture and protic environments.

  • Hydrolysis: The primary degradation pathway is the nucleophilic attack by water, leading to the dissociation of the hemiaminal into the parent nitropyrazole and formaldehyde.

  • Thermal Degradation: Elevated temperatures shift the equilibrium towards dissociation. Furthermore, the presence of nitro groups on the pyrazole ring withdraws electron density from the pyrazole nitrogen, weakening the N-C bond of the hydroxymethyl group and accelerating thermal decomposition.

G A N-Hydroxymethyl Nitropyrazole (Stable at -20°C) B Moisture / Heat / Acidic pH A->B Hydrolysis / Thermal Stress C Parent Nitropyrazole (Energetic/Bioactive) B->C Dissociation D Formaldehyde (Volatile, Toxic) B->D Release C->A Formaldehyde + Base (Reversible)

Hemiaminal equilibrium and degradation pathway of N-hydroxymethyl nitropyrazoles.

Storage Directives and Quantitative Parameters

To prevent premature hydrolysis and thermal degradation, storage conditions must isolate the compound from atmospheric moisture and thermal energy. 2, as they can absorb released formaldehyde or allow moisture ingress, pushing the degradation equilibrium forward[2]. For optimal stability, these compounds must be 3[3].

Table 1: Quantitative Storage and Handling Parameters

ParameterOptimal ConditionCausality / Rationale
Temperature (Long-term) -20°CArrests the kinetics of hemiaminal dissociation and thermal degradation.
Temperature (Active use) 2°C to 8°CAcceptable for short-term handling (< 1 month) to prevent condensation during frequent access.
Atmosphere Argon or Nitrogen (Dry)Eliminates atmospheric moisture, preventing hydrolysis of the N-CH₂-OH bond.
Container Material Amber Glass Vials with PTFE-lined capsGlass is impermeable to moisture. PTFE prevents formaldehyde absorption and chemical interaction.
Solution Storage Anhydrous aprotic solvents (e.g., dry DMSO, THF)Protic solvents (water, methanol) rapidly degrade the compound. Solutions should be prepared fresh.
pH Range 7.0 - 7.5 (Strictly Neutral)Acidic or highly basic conditions catalyze the cleavage of the hemiaminal linkage.

Safety and Handling Protocols

  • Ventilation: Due to the potential release of volatile, toxic, and carcinogenic formaldehyde gas, all handling, weighing, and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood.

  • PPE: Nitrile gloves (double-gloved for synthesis), safety goggles, and a lab coat are mandatory. Nitropyrazoles can be dermally active and highly irritating.

  • Friction and Shock: Nitropyrazoles themselves possess high heats of formation. While N-hydroxymethylation can sometimes lower impact sensitivity, the 1[1]. Treat all nitropyrazole derivatives as potentially shock-sensitive. Avoid grinding with metal spatulas; use antistatic plastic or ceramic spatulas.

Step-by-Step Methodology: Synthesis and Isolation

The synthesis relies on the 4 (often paraformaldehyde) under controlled conditions[4]. The following protocol ensures high yield while minimizing the risk of premature degradation, acting as a self-validating system through built-in pH and temperature checks.

Reagents:

  • Parent Nitropyrazole (e.g., 3-nitro-1H-pyrazole or 4-nitro-1H-pyrazole)

  • Paraformaldehyde (1.2 to 1.5 equivalents)

  • Solvent: Dehydrating solvent (e.g., concentrated sulfuric acid or anhydrous DMF with a catalytic base, depending on the substrate's reactivity).

Workflow:

  • Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve the parent nitropyrazole in the chosen anhydrous solvent.

  • Addition: Slowly add paraformaldehyde to the stirring solution. If using an acid-catalyzed dehydrating method, maintain the temperature below 40°C during addition to prevent runaway exothermic nitration/oxidation.

  • Reaction: Heat the mixture gently to 60°C for 4-5 hours. Validation Check: Monitor the reaction via TLC (using anhydrous eluents) until the parent pyrazole is entirely consumed.

  • Quenching: To isolate the product and prevent reverse hydrolysis,4[4]. The sudden drop in temperature precipitates the N-hydroxymethyl derivative before hydrolysis can occur.

  • Filtration: Filter the precipitate immediately under a vacuum. Wash the filter cake with cold, neutral distilled water. Validation Check: Continue washing until the filtrate reaches a pH of exactly 7.0. Do not leave the wet cake at room temperature for extended periods.

  • Drying: Transfer the presscake to a lyophilizer (freeze-dryer) to remove residual moisture under high vacuum at sub-zero temperatures. Crucial: Avoid oven drying, which will cause thermal degradation and formaldehyde release.

  • Storage: Transfer the dried powder into an amber glass vial, flush with Argon, seal with a PTFE-lined cap, and store at -20°C.

Workflow Step1 1. Reagent Prep Nitropyrazole + Paraformaldehyde Step2 2. Condensation Reaction Heat in Dehydrating Solvent Step1->Step2 Step3 3. Quenching Pour into Ice-Water to Precipitate Step2->Step3 Step4 4. Filtration & Wash Neutralize pH to 7.0 Step3->Step4 Step5 5. Lyophilization Remove Residual Moisture Step4->Step5 Step6 6. Storage Argon flush, -20°C, Glass Vial Step5->Step6

Step-by-step synthetic and isolation workflow for N-hydroxymethyl nitropyrazoles.

References

  • Title: (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol | Source: benchchem.
  • Title: (5-Methyl-3-phenylpyrazol-1-yl)methanol | Source: benchchem.
  • Title: Multi-Level Structural Design Strategy toward Low-Sensitivity Energetic Materials: From Planar Molecule to Layered Packing Crystal | Source: acs.
  • Title: EP0485337A1 - Pyrazole-containing pigment derivatives | Source: google.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyrazole Derivatives from Unreacted Formaldehyde

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted formaldehyde from their reaction mixtures. We understand that residual formaldehyde can interfere with downstream applications and biological assays, making its complete removal a critical step in your workflow. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity of your pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual formaldehyde from my pyrazole synthesis reaction challenging?

A1: The difficulty in removing formaldehyde stems from several of its properties. Formaldehyde is a small, highly reactive, and water-soluble molecule[1]. In aqueous solutions, it exists in equilibrium with its hydrated form, methylene glycol, and various oligomers (paraformaldehyde)[2]. This complex equilibrium can make its removal by simple extraction less efficient. Furthermore, its reactivity means it can sometimes form reversible adducts with other components in the reaction mixture, including the desired pyrazole product, making straightforward purification challenging.

Q2: What are the initial, first-line purification methods I should try?

A2: For a first attempt at purification, a standard aqueous work-up is recommended. This involves quenching the reaction mixture with water and performing a liquid-liquid extraction with a suitable organic solvent[3][4]. Since formaldehyde is highly soluble in water, this will remove the bulk of the unreacted aldehyde[1]. Following the extraction, washing the organic layer with brine can help remove residual water. If the pyrazole derivative is a solid, recrystallization from an appropriate solvent system is an excellent next step[5].

Q3: Can I use a chemical scavenger to remove formaldehyde?

A3: Yes, using a chemical scavenger is a highly effective method. Scavengers are reagents that selectively react with formaldehyde to form a new compound that is more easily removed from the reaction mixture[6][7]. Common scavengers include sodium bisulfite, which forms a water-soluble adduct with formaldehyde, and various amine-based reagents. The choice of scavenger depends on the stability of your pyrazole derivative to the reaction conditions required for scavenging.

Q4: How can I confirm that all the formaldehyde has been removed?

A4: Confirming the absence of formaldehyde is crucial. While NMR spectroscopy can sometimes detect residual formaldehyde, it may not be sensitive enough for trace amounts. For accurate quantification of residual formaldehyde in pharmaceutical substances, derivatization followed by High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method[8]. Derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH) or 4-methylbenzenesulfonohydrazide (MBSH) react with formaldehyde to produce a UV-active compound that can be easily detected and quantified[8].

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process.

Problem 1: My NMR spectrum still shows a peak corresponding to formaldehyde after a standard aqueous work-up.

Possible Cause Troubleshooting Step Scientific Rationale
Inefficient Extraction Increase the number of aqueous washes during the liquid-liquid extraction. Instead of 3 washes, try 5-6.Formaldehyde partitions between the organic and aqueous phases. Multiple extractions will more effectively draw the water-soluble formaldehyde into the aqueous layer.
Formation of Organic-Soluble Adducts Consider a mild acidic or basic wash during the work-up, depending on the stability of your pyrazole derivative.Changes in pH can help to break down reversible adducts that may have formed between formaldehyde and other organic components, liberating the formaldehyde to be washed away.
High Initial Concentration of Formaldehyde Before extraction, consider adding a chemical scavenger like sodium bisulfite to the reaction mixture.This will convert the free formaldehyde into a water-soluble bisulfite adduct, which is more readily removed during the aqueous work-up.

Problem 2: My pyrazole derivative "oils out" instead of crystallizing during recrystallization.

Possible Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System Experiment with different solvent or mixed-solvent systems. A common technique is to dissolve the compound in a hot solvent where it is soluble and then add a hot anti-solvent until turbidity appears, followed by slow cooling[5]."Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating. A different solvent system can lower the dissolution temperature.
Cooling Too Rapidly Ensure the solution cools as slowly as possible. An insulated container can be used to slow down the cooling process[5].Slow cooling promotes the formation of a stable crystal lattice rather than an amorphous oil.
Presence of Impurities If the issue persists, consider a preliminary purification step like flash chromatography before attempting recrystallization.Impurities can interfere with crystal lattice formation. Removing them first can facilitate successful crystallization.

Problem 3: I suspect the chemical scavenger I used has reacted with my pyrazole derivative.

Possible Cause Troubleshooting Step Scientific Rationale
Reactive Functional Groups on the Pyrazole Analyze the structure of your pyrazole derivative for functional groups that might react with the scavenger. For example, if your pyrazole has an aldehyde or ketone group, an amine-based scavenger could form an imine.It is crucial to choose a scavenger that is chemoselective for formaldehyde and will not react with your product.
Harsh Reaction Conditions If the scavenger requires heating or extreme pH, it may be incompatible with your product. Opt for a scavenger that works under milder conditions.The stability of your pyrazole derivative will dictate the appropriate scavenging conditions.
Incorrect Stoichiometry of Scavenger Use a minimal excess of the scavenger (e.g., 1.1-1.5 equivalents relative to the excess formaldehyde).Using a large excess of a reactive scavenger increases the likelihood of side reactions with your desired product.

Experimental Protocols

Protocol 1: Enhanced Aqueous Work-Up for Formaldehyde Removal

This protocol is the first line of defense for removing the bulk of unreacted formaldehyde.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your pyrazole derivative is soluble but has low miscibility with water[6].

  • Washing: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. Drain the aqueous layer.

  • Repeat Washing: Repeat the washing step with fresh deionized water at least four more times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude pyrazole derivative.

Protocol 2: Chemical Scavenging with Sodium Bisulfite

Sodium bisulfite is an effective and inexpensive scavenger for formaldehyde.

  • Preparation: After the reaction is complete, cool the mixture to room temperature. In a separate flask, prepare a saturated aqueous solution of sodium bisulfite.

  • Scavenging: Add the saturated sodium bisulfite solution to the reaction mixture. The amount should be in slight excess (1.2 equivalents) to the amount of unreacted formaldehyde.

  • Stirring: Stir the biphasic mixture vigorously for 1-2 hours at room temperature.

  • Work-Up: Proceed with the "Enhanced Aqueous Work-Up" as described in Protocol 1 to remove the formaldehyde-bisulfite adduct and other aqueous-soluble materials.

Protocol 3: Flash Chromatography for Final Purification

Flash chromatography is a powerful technique for separating your pyrazole derivative from any remaining impurities, including residual formaldehyde or its byproducts[9].

  • Sample Preparation: Dissolve the crude product obtained from the work-up in a minimum amount of the chromatography solvent.

  • Column Packing: Pack a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The choice of solvent will depend on the polarity of your pyrazole derivative, which can be determined by thin-layer chromatography (TLC).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Apply pressure to the column and begin eluting the sample with the chosen solvent system.

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure pyrazole derivative.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_validation Validation cluster_end Final Product Start Crude Reaction Mixture (Pyrazole + Unreacted Formaldehyde) Workup Aqueous Work-up (Protocol 1) Start->Workup Primary Purification Analysis Purity Analysis (NMR, HPLC) Workup->Analysis Scavenging Chemical Scavenging (Protocol 2) Scavenging->Workup Recrystallization Recrystallization Recrystallization->Analysis Chromatography Flash Chromatography (Protocol 3) Chromatography->Analysis Analysis->Scavenging Formaldehyde Detected Analysis->Recrystallization Solid Product Analysis->Chromatography Trace Impurities End Pure Pyrazole Derivative Analysis->End Purity > 99%

Caption: Workflow for the purification of pyrazole derivatives from unreacted formaldehyde.

Data Summary

Table 1: Analytical Methods for Residual Formaldehyde Detection

Analytical Method Typical Limit of Detection (LOD) Key Advantages Considerations Reference
HPLC-UV with DNPH Derivatization ~1-10 ppmHigh sensitivity and specificity.Requires derivatization step.[8]
HPLC-UV with MBSH Derivatization ~10-30 ppmSafer derivatizing agent than DNPH.May have slightly lower sensitivity than DNPH.
¹H NMR Spectroscopy >100 ppmRapid and requires no derivatization.Low sensitivity for trace amounts.-
Gas Chromatography (GC-FID) ~10-50 ppmGood for volatile impurities.Formaldehyde analysis by GC can be challenging.[10]

References

  • Barros, A. I. R. N. A., et al. (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. International Journal of Analytical Chemistry. [Link]

  • University of Aberdeen. (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. The University of Aberdeen Research Portal. [Link]

  • ResearchGate. (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. [Link]

  • IJCPA. (2016). HPLC Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance. [Link]

  • Lab Alley. (n.d.). Formaldehyde Uses & Applications. [Link]

  • ResearchGate. (n.d.). Reactions of formaldehyde with organometallic reagents. [Link]

  • Shimadzu. (n.d.). Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. [Link]

  • Common Organic Chemistry. (n.d.). Formaldehyde. [Link]

  • BYJU'S. (n.d.). Formaldehyde. [Link]

  • MDPI. (2025). Urea Derivatives as H2S Scavengers. [Link]

  • Google Patents. (n.d.). Process for conducting chemical reactions with formaldehyde.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • PubMed. (2012). Ionic liquid-based dispersive liquid-liquid microextraction for the determination of formaldehyde in wastewaters and detergents. [Link]

  • DyStar. (n.d.). FREETEX® FSS Formaldehyde Scavenger. [Link]

  • Scribd. (2014). Aldehydes Scavengers. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • MDPI. (2020). Process of Formaldehyde and Volatile Organic Compounds' Removal from Waste Gases. [Link]

  • Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Navdeep Chemicals. (n.d.). Formaldehyde Scavenger for Gas Removal. [Link]

  • Google Patents. (n.d.). New formaldehyde scavengers.
  • Scribd. (n.d.). Organic Reaction Workup Procedures. [Link]

  • RSC Publishing. (2021). Reduction of formaldehyde emission from urea-formaldehyde resin with a small quantity of graphene oxide. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. [Link]

Sources

Optimization

Mechanistic Insights: The Causality of Temperature and Regioselectivity

Welcome to the Nitro-Pyrazole Alkylation Support Center . This technical portal is designed for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitro-Pyrazole Alkylation Support Center . This technical portal is designed for researchers, synthetic chemists, and drug development professionals. Here, we provide field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you conquer the regioselectivity challenges inherent in the N-alkylation of nitro-pyrazoles.

The N-alkylation of asymmetric nitro-pyrazoles (such as 3-nitropyrazole) is notoriously difficult due to the competing formation of regiochemical mixtures1[1]. The pyrazole core contains two nitrogen atoms in tautomeric equilibrium. When coupled with the strong electron-withdrawing nature of the nitro group, the reaction pathways diverge based on the thermal energy supplied to the system.

Reaction temperature acts as the master variable, dictating whether the transformation operates under kinetic or thermodynamic control 2[2]:

  • Thermodynamic Control (High Temperature, 60–100 °C): Elevated temperatures provide the activation energy required for the reaction to equilibrate toward the most stable product. For 3-nitropyrazole, the 1-alkyl-3-nitropyrazole isomer is thermodynamically favored. High temperatures ensure that the bulky alkyl group and the nitro group are kept maximally distant, minimizing steric repulsion3[3].

  • Kinetic Control (Low Temperature, 0–25 °C): At lower temperatures, the reaction rate is governed by the inherent nucleophilicity of the nitrogen atoms and how the base's counterion coordinates with the substrate. Using strong bases at low temperatures traps the pyrazolide anion rapidly, often leading to a higher proportion of the sterically hindered 1-alkyl-5-nitropyrazole isomer or difficult-to-separate mixtures.

Data Presentation: Temperature & Condition Matrix

To aid in your experimental design, the following table summarizes the quantitative impact of temperature, base, and solvent selection on the regiochemical outcome of 3-nitropyrazole alkylation with primary alkyl halides.

Table 1: Representative effects of temperature and reaction conditions on regioselectivity and yield.

Reaction TemperatureBase / SolventPrimary Control MechanismRegioselectivity (3-nitro : 5-nitro)Expected Yield
0–25 °C NaH / THFKinetic Trapping~ 60:4075%
25 °C K₂CO₃ / DMFMixed / Incomplete Equilibration~ 80:2080%
60–80 °C K₂CO₃ / DMFThermodynamic (Steric Minimization)> 95:585–90%
0–25 °C PPh₃, DEAD / THFMitsunobu (Directed/Kinetic)Substrate Dependent60–70%

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered as self-validating systems. Each step includes the chemical causality behind the action and a built-in verification method to ensure scientific integrity.

Protocol A: Thermodynamically Controlled N-Alkylation (Targeting 1-alkyl-3-nitropyrazole)

This workflow utilizes a mild base and elevated thermal energy to drive the equilibrium toward the sterically unhindered isomer4[4].

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 eq of 3-nitropyrazole in anhydrous DMF to achieve a 0.2 M concentration. Causality: DMF is chosen because its high boiling point safely accommodates the thermal requirements of thermodynamic control.

  • Base Addition: Add 1.5 eq of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 15 minutes. Causality: K₂CO₃ is a mild base that deprotonates the pyrazole without causing the rapid, irreversible kinetic trapping seen with NaH5[5].

  • Alkylation & Thermal Optimization: Dropwise, add 1.2 eq of the alkyl halide. Immediately heat the reaction mixture to 70–80 °C using a heating block.

  • Monitoring: Stir for 4–12 hours. Validation: Monitor via LC-MS. The elevated temperature ensures that the activation energy for the 3-nitro pathway is overwhelmingly surpassed, and any kinetically formed 5-nitro isomer is equilibrated.

  • Work-up: Cool to room temperature. Quench with ice water and extract with EtOAc. Wash the organic layer three times with a 5% aqueous LiCl solution. Causality: LiCl selectively pulls residual DMF into the aqueous phase, preventing NMR signal overlap.

  • Validation (Self-Correction): Analyze the crude mixture via ¹H-NMR. The diagnostic pyrazole ring protons (H4 and H5) will confirm the regiochemistry. The H5 proton typically appears further downfield in the 3-nitro isomer compared to the 5-nitro isomer due to the relative position of the electron-withdrawing nitro group.

Protocol B: Kinetically Controlled N-Alkylation (Targeting 1-alkyl-5-nitropyrazole enrichment)
  • Preparation: Dissolve 1.0 eq of 3-nitropyrazole in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Base Addition: Carefully add 1.1 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes at 0 °C. Validation: Wait until H₂ gas evolution completely ceases, confirming full generation of the pyrazolide anion.

  • Alkylation: Add 1.1 eq of the alkylating agent dropwise. Strictly maintain the temperature between 0 °C and 10 °C for 2–4 hours. Causality: Keeping the temperature low prevents the system from gaining the thermal energy required to equilibrate to the thermodynamic product.

  • Work-up & Purification: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over Na₂SO₄, and concentrate. Separate the enriched 5-nitro isomer from the 3-nitro isomer using careful silica gel chromatography.

Reaction Logic Visualization

Workflow Start N-Alkylation of Nitro-Pyrazoles Decision Target Regioisomer? Start->Decision Thermo 1-Alkyl-3-nitropyrazole (Thermodynamic Product) Decision->Thermo Minimize Sterics Kinetic 1-Alkyl-5-nitropyrazole (Kinetic Product) Decision->Kinetic Proximal Attack HighTemp High Temp (60-80°C) Base: K2CO3 Solvent: DMF Thermo->HighTemp LowTemp Low Temp (0-25°C) Base: NaH Solvent: THF Kinetic->LowTemp Result1 High Regioselectivity (Steric Minimization) HighTemp->Result1 Result2 Mixed Isomers or Enriched 5-nitro LowTemp->Result2

Decision tree for optimizing reaction temperature based on the target pyrazole regioisomer.

Troubleshooting Guides & FAQs

Q: My reaction at 80 °C is yielding a black, tarry mixture. What went wrong? A: Nitro-pyrazoles can be sensitive to thermal decomposition in the presence of strong bases or oxygen6[6]. If using K₂CO₃ at 80 °C causes degradation, ensure your solvent is strictly degassed. Alternatively, lower the temperature to 60 °C and switch to a more reactive electrophile (e.g., an alkyl iodide instead of an alkyl chloride) to maintain a high reaction rate without excessive thermal stress.

Q: I am getting a 50:50 mixture of regioisomers even at 60 °C. How can I improve selectivity? A: The steric bulk of your electrophile heavily influences the thermodynamic equilibrium. If you are using a very small alkylating agent (like methyl iodide), the steric penalty for forming the 5-nitro isomer is lower, which inherently reduces selectivity[2]. To push the equilibrium toward the 3-nitro isomer, try using a bulkier base like Cs₂CO₃ (which provides a larger counterion that coordinates differently) or increase the temperature to 80 °C, provided your substrate is thermally stable.

Q: Why do we use DMF instead of THF for high-temperature alkylations? A: DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving the pyrazolide anion highly reactive. More importantly, its high boiling point (~153 °C) safely accommodates the 60–100 °C range required for thermodynamic control[4], whereas THF boils at 66 °C, limiting the achievable thermal energy unless you use a pressurized reaction vessel.

Q: Can I use the Mitsunobu reaction to bypass temperature optimization entirely? A: Yes. If standard basic alkylation fails to provide the desired regiocontrol, Mitsunobu alkylation using an alcohol, PPh₃, and DEAD at room temperature can be employed 7[7]. This operates under strictly kinetic control and often provides a different regiochemical ratio than base-catalyzed methods, though it comes with the drawback of generating stoichiometric phosphine oxide byproducts that require careful chromatographic removal.

References

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC. URL:[Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - Journal of the American Chemical Society. URL:[Link]

  • C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group - ResearchGate. URL: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation - ResearchGate. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in the Hydroxymethylation of Pyrazoles

Welcome to the Technical Support Center for Pyrazole Functionalization. For researchers and drug development professionals, the hydroxymethylation of pyrazoles is a critical transformation for synthesizing active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. For researchers and drug development professionals, the hydroxymethylation of pyrazoles is a critical transformation for synthesizing active pharmaceutical ingredients (APIs) and complex coordination ligands. However, this seemingly straightforward reaction is notorious for generating unwanted byproducts, significantly reducing yield and complicating downstream purification.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Causality & Byproduct Profiling

Before troubleshooting, we must understand the causality of byproduct formation. The reaction of a pyrazole with formaldehyde (or paraformaldehyde) to form an N-hydroxymethylpyrazole (a hemiaminal) is a delicate equilibrium process.

  • The Dimerization Sink (Bis(pyrazolyl)methanes): This is the most common failure mode. The newly formed N-hydroxymethylpyrazole is highly reactive. If unreacted pyrazole remains in the mixture, the hemiaminal undergoes a secondary condensation reaction, eliminating water to form a thermodynamically stable bis(pyrazolyl)methane dimer[1].

  • Regiochemical Misdirection (C4-Hydroxymethylation): The C4 position of the pyrazole ring is highly nucleophilic. Under strongly acidic conditions, the protonated formaldehyde species acts as a powerful electrophile, driving electrophilic aromatic substitution rather than the desired N-alkylation.

  • Formylation Cross-Talk: When attempting formylation via Vilsmeier-Haack conditions (POCl3/DMF), trace moisture or extended heating can generate formaldehyde in situ from DMF decomposition, leading to unexpected hydroxymethylation byproducts[2].

Part 2: Troubleshooting Guides & FAQs

FAQ 1: My LC-MS shows a massive peak for the bis(pyrazolyl)methane dimer instead of the desired N-hydroxymethyl monomer. How do I stop this?

  • Root Cause: The formation of the dimer is thermodynamically favored under prolonged heating or when the local concentration of unreacted pyrazole is high[1].

  • Solution: First, adjust your stoichiometry. Always use a large excess of paraformaldehyde (typically 2 to 5 equivalents). This forces the equilibrium toward the hemiaminal and rapidly consumes all free pyrazole, preventing it from attacking the formed product. Second, transition from conventional prolonged reflux to Microwave-Assisted Organic Synthesis (MAOS). Short bursts of microwave irradiation provide the activation energy needed for kinetic N-hydroxymethylation while avoiding the extended reaction times that allow the thermodynamic dimer to accumulate[3].

FAQ 2: I am observing C4-hydroxymethylation instead of N-hydroxymethylation. What parameters should I adjust?

  • Root Cause: N-hydroxymethylation is kinetically favored, but under strongly acidic catalysis, the hydroxymethyl cation attacks the electron-rich C4 position of the pyrazole ring.

  • Solution: Maintain neutral to mildly basic conditions. If a base is required to increase the nucleophilicity of the pyrazole nitrogen, use a mild, non-nucleophilic base (e.g., K2CO3). Avoid strong Lewis or Brønsted acids unless C-functionalization is your explicit goal.

FAQ 3: During a Vilsmeier-Haack formylation (POCl3/DMF), I isolated a minor hydroxymethylated byproduct. Where is the formaldehyde coming from?

  • Root Cause: Extended heating of DMF in the presence of POCl3 and trace moisture leads to the hydrolytic degradation of DMF, generating small quantities of formaldehyde in situ. This formaldehyde then reacts with the pyrazole substrate[2].

  • Solution: Ensure strictly anhydrous conditions. Use freshly distilled DMF and POCl3, and monitor the reaction closely via TLC to avoid over-heating the reaction mixture beyond the time required for full conversion.

Part 3: Condition Profiling & Quantitative Data

To easily compare how different experimental choices dictate the reaction pathway, refer to the causality matrix below:

Reaction ConditionPrimary TargetMajor ByproductCausality / Mechanism
Prolonged Reflux N-HydroxymethylpyrazoleBis(pyrazolyl)methaneThermodynamic sink; unreacted pyrazole attacks the hemiaminal intermediate.
Acidic Catalysis N-HydroxymethylpyrazoleC4-HydroxymethylpyrazoleElectrophilic aromatic substitution at the electron-rich C4 position.
Vilsmeier-Haack Pyrazole-4-carbaldehydeHydroxymethylpyrazoleIn situ formaldehyde generation from DMF hydrolysis due to trace moisture.
Microwave (120°C) N-HydroxymethylpyrazoleNone (Trace)Kinetic control; rapid conversion prevents secondary condensation.

Part 4: Validated Experimental Workflow

Microwave-Assisted Synthesis of 1-Hydroxymethylpyrazole This self-validating protocol leverages kinetic control to eliminate dimerization and provides a clean pathway to the hemiaminal[3].

  • Reagent Mixing: In a microwave-safe reaction vial, combine 50 mmol of the starting pyrazole with 50 mmol of paraformaldehyde. (Expert Note: For highly reactive pyrazoles prone to dimerization, increase paraformaldehyde to 100 mmol to saturate the system).

  • Solvent Addition: Add 3.5 mL of anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO). Add a magnetic stir bar.

  • Sealing and Purging: Seal the vial with a crimp cap. Purge with nitrogen if the substrate is oxidation-sensitive.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Program the system for 30 seconds of pre-stirring, followed by heating at 120°C for exactly 5 minutes at a high absorption level.

  • Quenching and Isolation: Allow the vial to cool to room temperature. Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The crude N-hydroxymethylpyrazole hemiaminal is typically of high purity. If necessary, recrystallize from a suitable solvent (e.g., ethyl acetate/hexane). Crucial Step: Do not use silica gel chromatography, as the slightly acidic nature of silica will catalyze the reversion of the hemiaminal back to the starting materials or promote dimerization.

Part 5: Visualizations

Pathway P Pyrazole I N-Hydroxymethylpyrazole (Desired Hemiaminal) P->I + Formaldehyde (Kinetic Control) C C4-Hydroxymethylpyrazole (Regioisomer Byproduct) P->C Electrophilic Attack (Acidic Conditions) F Formaldehyde F->I D Bis(pyrazolyl)methane (Dimer Byproduct) I->D + Unreacted Pyrazole (-H2O, Thermodynamic Sink)

Mechanistic divergence in pyrazole hydroxymethylation showing pathways to major byproducts.

Workflow Step1 1. Reagent Mixing Pyrazole + Excess Paraformaldehyde Step2 2. Solvent Addition Add Anhydrous THF or DMSO Step1->Step2 Step3 3. Microwave Irradiation 120°C for 5 min (Kinetic Control) Step2->Step3 Step4 4. Cooling & Evaporation Remove solvent under reduced pressure Step3->Step4 Step5 5. Purification Direct Crystallization (Avoid Silica) Step4->Step5

Validated microwave-assisted workflow for selective N-hydroxymethylation of pyrazoles.

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying complex heterocyclic compounds. The quest for high purity in active pharmaceutical ingredients (APIs) and their inter...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying complex heterocyclic compounds. The quest for high purity in active pharmaceutical ingredients (APIs) and their intermediates, such as (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol, is paramount for reproducible downstream applications and regulatory compliance.[1] Recrystallization remains a powerful, cost-effective, and scalable technique for this purpose.[2][3]

This guide is structured to address the specific challenges you may encounter with this particular molecule. Its structure—a pyrazole ring substituted with a polar nitro group, a non-polar methyl group, and a hydroxymethyl group—presents a unique solubility profile that requires careful optimization. Here, we move beyond generic protocols to provide a troubleshooting framework grounded in the physicochemical principles governing crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for recrystallizing (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol?

A1: The perfect solvent must satisfy several criteria.[4] Critically, it should exhibit a steep solubility curve for the compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5] This differential is the driving force for high recovery. Given the molecule's structure, which contains both hydrogen-bond donors/acceptors (-OH, -NO2) and a heterocyclic core, moderately polar solvents are excellent starting points.[5][6] The solvent must also be chemically inert, not reacting with your compound, and have a boiling point lower than the compound's melting point to prevent "oiling out".[4][7]

Q2: How does the polarity of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol influence solvent choice?

A2: The principle of "like dissolves like" is your primary guide.[3][8] This molecule has distinct polar regions (the nitro group, the hydroxyl group, and the pyrazole nitrogens) and a non-polar region (the methyl group). This amphiphilic nature suggests that single solvents might not be perfect. Polar protic solvents like ethanol or methanol are often effective because they can engage in hydrogen bonding with the solute.[6][9] However, if the compound is too soluble even at low temperatures in these solvents, a mixed solvent system (e.g., ethanol-water) becomes necessary.[4][5]

Q3: When and why should I use a mixed solvent system?

A3: A mixed solvent system is ideal when no single solvent provides the desired steep solubility curve.[10] You typically use this technique when your compound is highly soluble in a "good" solvent (like ethanol) at all temperatures, and poorly soluble in a "bad" or "anti-solvent" (like water). By dissolving the compound in a minimum amount of the hot "good" solvent and then titrating with the hot "bad" solvent until the solution becomes faintly cloudy (the saturation point), you create a custom solvent environment that is ideal for crystallization upon slow cooling.[5][7] The two solvents must be fully miscible with each other.[10]

Q4: How critical is the cooling rate, and what does it control?

A4: The cooling rate is one of the most critical parameters controlling crystal quality and purity.[11] Slow, controlled cooling is almost always preferred. It allows molecules to selectively deposit onto the growing crystal lattice in the most thermodynamically stable arrangement, effectively excluding impurities.[12] Rapid cooling (e.g., plunging a hot flask into an ice bath) can cause the compound to precipitate or "crash out" of solution, trapping impurities and solvent within the crystal lattice, leading to a lower purity product.[12][13] Slower cooling rates generally result in larger, more well-defined crystals of higher purity.[11][12]

Troubleshooting Guide: Common Recrystallization Issues

This section directly addresses the most common experimental failures and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid)1. The boiling point of the solvent is higher than the melting point of the compound.[7]2. The solution is too concentrated with the solute.[7]3. High concentration of impurities depressing the melting point.[5]1. Switch to a lower-boiling point solvent or solvent mixture.2. Re-heat the mixture to dissolve the oil, add a small amount (5-10%) of additional hot solvent to lower the saturation, and allow it to cool more slowly.[7][14]3. Insulate the flask to ensure very slow cooling, which favors crystal nucleation over liquid-liquid phase separation.[14]
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated.[14]2. The solution has become supersaturated, and crystal nucleation has not initiated.[14]1. Gently boil off some of the solvent to increase the concentration and then allow it to cool again.[14]2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.[13][14]3. Add a "seed crystal" (a tiny particle of the pure compound) to provide a template for crystal growth.[13]
Very Low Yield of Recovered Crystals 1. Excessive solvent was used, leaving a large amount of the compound in the mother liquor.[3][13]2. Premature crystallization occurred during a hot filtration step (if performed).3. The crystals were washed with solvent that was not ice-cold, redissolving the product.[3]4. The chosen solvent is too "good," meaning the compound has significant solubility even at low temperatures.[4]1. Before discarding the filtrate (mother liquor), cool it further in a salt-ice bath to see if more product crystallizes. If so, collect this second crop.2. For hot filtrations, use a pre-heated funnel and flask, and add a small excess of solvent to the solution to prevent crystallization.3. Always wash crystals with a minimal amount of ice-cold recrystallization solvent.[3]4. Re-evaluate the solvent choice by performing systematic solvent screening (see Protocol 1).
Crystals Form Too Quickly ("Crash Out") 1. The solution was cooled too rapidly.[13]2. The solution was excessively supersaturated.1. Re-heat the flask to redissolve the solid. Allow it to cool slowly on the benchtop, insulated by paper towels or a cork ring, before moving to an ice bath.[13]2. Add a small amount of extra hot solvent (5-10% volume increase) to slightly reduce the saturation level before cooling.[13]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient determination of an optimal solvent or solvent pair using a small amount of crude material.

Objective: To identify a solvent that dissolves (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol when hot but not when cold.

Methodology:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each drop. Add up to 1 mL. Note the solubility at room temperature. An ideal solvent will show poor solubility.[4]

  • If the compound is insoluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent is one that yields an abundant crop of crystals.[3][4]

Solvent Candidate Solubility at 25°C Solubility at Boiling Crystal Formation on Cooling Suitability
WaterLowLowPoorUnsuitable alone; potential anti-solvent.
EthanolModerateHighGoodGood Candidate
MethanolHighHighPoorLikely too soluble; consider for mixed system.
AcetoneModerateHighGoodGood Candidate.[6][9]
Ethyl AcetateLowModerateFairPossible Candidate.
TolueneLowLowPoorUnsuitable.
Ethanol/Water (e.g., 9:1)LowHighExcellent Promising Mixed System [15]
Diagram: Solvent Selection Workflow

G cluster_0 Start Start: Place ~25mg Crude in Test Tube AddSolvent Add 0.5 mL Solvent at Room Temp Start->AddSolvent IsSoluble_RT Completely Soluble? AddSolvent->IsSoluble_RT Heat Heat to Boiling IsSoluble_RT->Heat No BadSolvent1 Result: Unsuitable (Too Soluble) IsSoluble_RT->BadSolvent1 Yes AddMoreSolvent Add Hot Solvent Dropwise Until Just Dissolved Heat->AddMoreSolvent IsSoluble_Hot Dissolves? AddMoreSolvent->IsSoluble_Hot Cool Cool Slowly to RT, then to 0°C IsSoluble_Hot->Cool Yes BadSolvent2 Result: Unsuitable (Insoluble) IsSoluble_Hot->BadSolvent2 No CrystalsForm Abundant Crystals Form? Cool->CrystalsForm GoodSolvent Result: Suitable Solvent CrystalsForm->GoodSolvent Yes BadSolvent3 Result: Unsuitable (Poor Recovery) CrystalsForm->BadSolvent3 No G cluster_1 Dissolve 1. Dissolution (Crude in min. hot solvent) HotFilt 2. Hot Filtration (Optional: for insoluble impurities) Dissolve->HotFilt Cooling 3. Slow Cooling (Formation of pure crystals) HotFilt->Cooling Isolation 4. Isolation (Vacuum Filtration) Cooling->Isolation Washing 5. Washing (Minimal ice-cold solvent) Isolation->Washing Drying 6. Drying (Yields high-purity solid) Washing->Drying

Caption: The six key stages of a successful bulk recrystallization process.

Purity Analysis

Confirming the success of your recrystallization is a critical final step. High-purity is not just about visual appearance; it requires analytical validation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. [16][17]A high-purity sample will show a single major peak with minimal to no impurity peaks. Comparing the chromatogram of the recrystallized material to the crude starting material provides a quantitative measure of purification success.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly crystalline substances. [1]Impurities typically cause a broadening of the melting peak and a depression of the melting point.

  • Spectroscopic Methods (NMR, IR): While not primarily for quantitative purity, ¹H NMR and IR spectroscopy can confirm the chemical identity of the purified compound and ensure no degradation has occurred during the heating process. [17] By systematically applying these protocols and troubleshooting guides, you can develop a robust and reproducible method for obtaining high-purity (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol, ensuring the quality and reliability of your research.

References

  • Recrystallization I. (n.d.). Columbia University.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Solvent selection for effective recrystallization of nitroaromatic compounds. (2025). BenchChem.
  • Improving solubility of pyrazole derivatives for reaction. (2025). BenchChem.
  • Method for purifying pyrazoles. (2011). Google Patents.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). PMC.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI.
  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
  • Recrystallization techniques for purifying pyrazole compounds. (2025). BenchChem.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
  • A scheme for the synthesis of 5-(5-methyl-1H-pyrazole-3-yl). (n.d.). ResearchGate.
  • Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound. (n.d.). Google Patents.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (2025). BenchChem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit.
  • Selection of an appropriate solvent for 5-Methyl-2-nitrophenol recrystallization. (2025). BenchChem.
  • Recrystallization. (n.d.). University of Calgary.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. (2023). AIP Publishing.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). N.A.
  • API Intermediates Production Purity. (2024). Arborpharmchem.
  • Recrystallisation. (n.d.). University of Sydney.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org.
  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). (2025). PMC.
  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
  • Influence of the Cooling Rate on the Thermal Behavior of PET. (2023). NETZSCH Analyzing & Testing.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (2025). BenchChem.
  • Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based ... (2018). PMC.
  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
  • Recrystallization. (n.d.). N.A.
  • Purity Assay (Pharmaceutical Testing). (n.d.). Pathogenia.

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

An In-depth Technical Guide to the FTIR Characteristic Peaks of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol Introduction to the Spectroscopic Analysis Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable ana...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the FTIR Characteristic Peaks of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

Introduction to the Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of chemical compounds, providing a molecular fingerprint based on the vibrational modes of functional groups.[1] For drug development professionals and researchers working with novel N-heterocyclic compounds, such as (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol, FTIR serves as a rapid, non-destructive first-pass method to confirm synthesis, identify key structural motifs, and assess purity.

This guide provides a detailed analysis of the expected FTIR characteristic peaks for (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol. By dissecting the molecule into its constituent functional groups, we can predict the vibrational frequencies and compare them against known values for related structures. This comparative approach enhances the confidence of spectral interpretation, a critical step in both synthetic chemistry and quality control.

Molecular Structure and Predicted Vibrational Modes

The structure of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol combines several key functional groups on a pyrazole core. Each group contributes distinct absorption bands to the infrared spectrum.

  • Pyrazole Ring : A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

  • Nitro Group (-NO₂) : A strongly electron-withdrawing group attached to the pyrazole ring.

  • Hydroxymethyl Group (-CH₂OH) : A primary alcohol substituent on one of the ring's nitrogen atoms.

  • Methyl Group (-CH₃) : An alkyl substituent on the pyrazole ring.

The analysis of the FTIR spectrum involves assigning observed absorption bands to specific molecular vibrations, such as stretching and bending, within these functional groups.

Detailed Analysis of Characteristic FTIR Peaks

The FTIR spectrum of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is a composite of the absorptions from its core components. The most diagnostically significant regions are discussed below.

Nitro Group (NO₂) Vibrations

The nitro group provides the most intense and easily identifiable peaks in the spectrum due to the large change in dipole moment during its vibrations.[2] For nitro groups attached to an aromatic or heterocyclic ring, these peaks are found in specific regions.[3][4]

  • Asymmetric NO₂ Stretch (νₐₛ) : A very strong absorption band is expected in the 1550-1475 cm⁻¹ region.[2][3] Conjugation with the pyrazole ring system influences the precise position of this band.[2]

  • Symmetric NO₂ Stretch (νₛ) : A second strong absorption band will appear in the 1360-1290 cm⁻¹ range.[2][3] This pair of strong bands is highly characteristic of nitroaromatic and nitroheterocyclic compounds.[4]

  • C-N Stretch (ν(C-N)) : The stretching of the bond connecting the nitro group to the pyrazole ring is weaker and typically observed in the 890-835 cm⁻¹ range.[2][4]

Hydroxymethyl Group (-CH₂OH) Vibrations

The primary alcohol group introduces several key features, most notably the hydroxyl (O-H) stretch.

  • O-H Stretch : Due to intermolecular hydrogen bonding in the solid state, a strong and characteristically broad absorption band is predicted in the 3550-3200 cm⁻¹ region.[5][6] The breadth of this peak is a reliable indicator of hydrogen bonding.[7]

  • C-O Stretch : A strong band corresponding to the C-O stretching of the primary alcohol is expected around 1050 cm⁻¹ .[5]

  • O-H Bend : An in-plane bending vibration for the O-H group can be found in the 1410-1310 cm⁻¹ region, though it may overlap with other peaks.[5]

Pyrazole Ring and Aliphatic C-H Vibrations

The vibrations from the pyrazole ring and the attached alkyl groups populate the rest of the spectrum.

  • Aromatic C-H Stretch : The C-H bond on the pyrazole ring will show a medium-to-weak stretching absorption just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][8]

  • Aliphatic C-H Stretch : The methyl (-CH₃) and methylene (-CH₂) groups give rise to stretching vibrations just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ region.[5]

  • C=C and C=N Ring Stretching : The skeletal vibrations of the pyrazole ring result in a series of medium-to-strong bands in the 1620-1400 cm⁻¹ region.[9] These bands confirm the presence of the heterocyclic aromatic system.

  • C-H Bending : In-plane and out-of-plane bending vibrations for the ring C-H, as well as bending (scissoring and rocking) for the CH₂ and CH₃ groups, occur in the fingerprint region below 1500 cm⁻¹.[8] Specifically, methyl C-H bending is often observed around 1450 cm⁻¹ and 1375 cm⁻¹.[6]

Comparative Spectral Data

To aid in the identification of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol, its predicted peaks are compared with those of simpler, related molecules. This comparison helps to isolate the contributions of each functional group to the final spectrum.

Vibrational Mode(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (Predicted)3,5-dimethylpyrazole[10][11]m-Nitrotoluene[3][4]Benzyl Alcohol[5]
O-H Stretch (H-bonded) 3550-3200 cm⁻¹ (Strong, Broad) N/AN/A3550-3200 cm⁻¹ (Strong, Broad)
Aromatic C-H Stretch 3100-3000 cm⁻¹ (Medium) ~3100 cm⁻¹ (Medium)3100-3000 cm⁻¹ (Medium)3100-3000 cm⁻¹ (Medium)
Aliphatic C-H Stretch 2950-2850 cm⁻¹ (Medium) ~2920 cm⁻¹ (Medium)~2920 cm⁻¹ (Medium)2950-2850 cm⁻¹ (Medium)
Asymmetric NO₂ Stretch 1550-1475 cm⁻¹ (Strong) N/A~1530 cm⁻¹ (Strong)N/A
Aromatic C=C/C=N Stretch 1620-1400 cm⁻¹ (Medium-Strong) ~1580 cm⁻¹ (Medium)1600-1400 cm⁻¹ (Medium)1600-1450 cm⁻¹ (Medium)
Symmetric NO₂ Stretch 1360-1290 cm⁻¹ (Strong) N/A~1350 cm⁻¹ (Strong)N/A
C-O Stretch ~1050 cm⁻¹ (Strong) N/AN/A~1050 cm⁻¹ (Strong)

Table 1: Comparison of the predicted characteristic FTIR absorption bands for (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol with related compounds.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid powder sample using the Attenuated Total Reflectance (ATR) technique, which is favored for its simplicity and minimal sample preparation.

Materials and Equipment
  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (solid)

  • Spatula

  • Solvent for cleaning (e.g., spectroscopy-grade isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Instrument Preparation : Ensure the FTIR spectrometer is powered on and has stabilized according to the manufacturer's instructions.

  • ATR Crystal Cleaning : Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition :

    • With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

  • Sample Application :

    • Place a small amount of the solid (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra.

  • Sample Spectrum Acquisition :

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning : After analysis, raise the press arm, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 2.

Workflow for Spectral Interpretation

The process of interpreting the obtained spectrum should follow a logical sequence to ensure all key features are identified and correctly assigned.

FTIR_Interpretation_Workflow cluster_main Spectral Interpretation Workflow Start Obtain Final FTIR Spectrum Region1 Analyze 4000-2500 cm⁻¹ Region (X-H Stretches) Start->Region1 Check_OH Broad Peak at 3550-3200 cm⁻¹? Region1->Check_OH Assign_OH Assign to O-H Stretch (Alcohol, H-bonded) Check_OH->Assign_OH Yes Check_CH Peaks around 3000 cm⁻¹? Check_OH->Check_CH No Assign_OH->Check_CH Assign_Aromatic_CH Assign >3000 cm⁻¹ to Pyrazole C-H Stretch Check_CH->Assign_Aromatic_CH Yes Region2 Analyze 1800-1200 cm⁻¹ Region (Double Bonds & Bends) Check_CH->Region2 No Assign_Aliphatic_CH Assign <3000 cm⁻¹ to -CH₃ & -CH₂ Stretches Assign_Aromatic_CH->Assign_Aliphatic_CH Assign_Aliphatic_CH->Region2 Check_NO2 Two Strong Peaks at ~1530 & ~1350 cm⁻¹? Region2->Check_NO2 Assign_NO2 Assign to NO₂ Asymmetric & Symmetric Stretches Check_NO2->Assign_NO2 Yes Check_Ring Multiple Peaks at 1620-1400 cm⁻¹? Check_NO2->Check_Ring No Assign_NO2->Check_Ring Assign_Ring Assign to Pyrazole C=C & C=N Stretches Check_Ring->Assign_Ring Yes Region3 Analyze <1200 cm⁻¹ Region (Fingerprint Region) Check_Ring->Region3 No Assign_Ring->Region3 Check_CO Strong Peak at ~1050 cm⁻¹? Region3->Check_CO Assign_CO Assign to C-O Stretch (Primary Alcohol) Check_CO->Assign_CO Yes Final Correlate All Assignments to Confirm Molecular Structure Check_CO->Final No Assign_CO->Final

A logical workflow for the systematic interpretation of the FTIR spectrum of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol.

Conclusion

The FTIR spectrum of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is rich with information, providing clear evidence for its key functional groups. The most definitive absorption bands include the strong, broad O-H stretch from the hydroxymethyl group (3550-3200 cm⁻¹), the pair of intense symmetric and asymmetric stretches from the nitro group (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), and the strong C-O stretch of the primary alcohol (~1050 cm⁻¹). These features, combined with the characteristic vibrations of the pyrazole ring and aliphatic C-H bonds, allow for confident structural confirmation. By following the systematic interpretation workflow and comparing the spectrum to related compounds, researchers can effectively utilize FTIR spectroscopy as a primary tool in the analysis of this and similar complex heterocyclic molecules.

Sources

Comparative

Comparative Guide: Thermal Stability of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol vs. TNT

As researchers and drug development professionals explore novel heterocyclic building blocks and energetic precursors, understanding the thermal boundaries of these molecules is critical. This guide provides an objective...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals explore novel heterocyclic building blocks and energetic precursors, understanding the thermal boundaries of these molecules is critical. This guide provides an objective, data-driven comparison of the thermal stability of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol against a well-characterized benchmark, TNT (2,4,6-Trinitrotoluene) .

Rather than merely listing degradation temperatures, this guide explores the structural causality behind their thermal behavior and provides a self-validating experimental framework for empirical verification.

Mechanistic Causality of Thermal Stability

The thermal stability of a molecule is dictated by its weakest covalent bond and the thermodynamic stability of its core scaffold. Despite both compounds possessing nitro groups and melting at similar temperatures, their thermal degradation profiles diverge drastically due to specific structural "weak links."

The Benchmark: TNT (2,4,6-Trinitrotoluene)

TNT is a highly stable aromatic system. The electron-withdrawing nature of the three nitro groups stabilizes the aromatic ring, creating a deep potential energy well. Thermal decomposition of TNT does not begin until extreme temperatures (>240 °C) are reached. The primary degradation pathways involve the homolytic cleavage of the strong C-NO₂ bond and C-H attack on the methyl substituent [2]. Because breaking the C-NO₂ bond requires significant thermal activation ( Ea​ ≈ 140–170 kJ/mol), TNT exhibits exceptional thermal resilience [3].

The Heterocycle: (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

While the nitropyrazole core is inherently stable and frequently utilized in heat-resistant energetic materials, the N-hydroxymethyl group (-CH₂OH) acts as a thermodynamic Achilles' heel. This functional group is typically introduced via the condensation of the parent pyrazole with formaldehyde [1]. At elevated temperatures, this bond is highly labile and undergoes retro-hydroxymethylation . Instead of catastrophic ring cleavage, the molecule undergoes a lower-energy endothermic/weakly exothermic elimination, expelling formaldehyde gas to revert to the highly stable 5-methyl-3-nitro-1H-pyrazole. Consequently, its decomposition onset is significantly lower than that of TNT.

Quantitative Data Comparison

The following table summarizes the thermal and physical properties of both compounds, highlighting the drastic difference in decomposition onset despite their similar melting points.

Property(5-methyl-3-nitro-1H-pyrazol-1-yl)methanolTNT (2,4,6-Trinitrotoluene)
Molecular Formula C₅H₇N₃O₃C₇H₅N₃O₆
Melting Point 89–90 °C [1]80.1–80.3 °C [3]
Decomposition Onset ( Td​ ) ~120–150 °C240–295 °C [2]
Primary Degradation Pathway Retro-hydroxymethylation (HCHO loss)C-NO₂ homolysis & C-H attack [2]
Activation Energy ( Ea​ ) ~80–100 kJ/mol (N-C cleavage)140–170 kJ/mol [3]
Primary Evolved Gases Formaldehyde (HCHO)NO x​ , CO, CO 2​

Degradation Pathways Visualization

The diagram below illustrates the divergent thermal degradation logic for both molecules.

G TNT TNT (2,4,6-Trinitrotoluene) Melts at ~80°C TNT_Decomp High Temp (>240°C) C-NO2 Homolysis & C-H Attack TNT->TNT_Decomp Thermal Energy (Ea ~170 kJ/mol) TNT_Prods Gaseous Products (NOx, CO, CO2, C-clusters) TNT_Decomp->TNT_Prods Highly Exothermic Pyr (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol Melts at 89-90°C Pyr_Decomp Low Temp (~120-150°C) Retro-hydroxymethylation Pyr->Pyr_Decomp Thermal Energy (Ea ~90 kJ/mol) Pyr_Prods 5-methyl-3-nitro-1H-pyrazole + Formaldehyde (HCHO) Pyr_Decomp->Pyr_Prods Endothermic / Weakly Exothermic

Thermal degradation pathways of TNT vs. (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol.

Experimental Protocol: Self-Validating TGA-FTIR Analysis

To empirically validate the mechanistic claims above, a simple Thermogravimetric Analysis (TGA) is insufficient, as it only measures mass loss. By coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR), we create a self-validating system : the temperature of mass loss calculates the kinetics, while the simultaneous IR spectra of the evolved gases chemically prove the degradation mechanism (HCHO vs. NO₂ release).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the analyte into an alumina (Al₂O₃) crucible. Note: Keep sample mass low to prevent thermal runaway in energetic materials.

  • Instrument Setup: Load the crucible into a simultaneous TGA/DSC analyzer coupled to an FTIR spectrometer via a heated transfer line (maintained at 200 °C to prevent gas condensation).

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. An inert atmosphere is mandatory to isolate pure thermal decomposition from oxidative degradation.

  • Isothermal Equilibration: Hold the temperature isothermally at 25 °C for 5 minutes to establish a baseline.

  • Dynamic Heating (Kinetic Profiling): To calculate the activation energy ( Ea​ ) using the Kissinger isoconversional method, perform four separate runs for each compound at distinct heating rates: 5, 10, 15, and 20 °C/min , ramping from 25 °C to 400 °C.

  • Evolved Gas Analysis (EGA):

    • For the pyrazole derivative, monitor the FTIR spectra at the onset of mass loss (~130 °C) for the characteristic C=O stretch (~1740 cm⁻¹) and aldehydic C-H stretches (~2800 cm⁻¹) indicative of formaldehyde.

    • For TNT, monitor the spectra at ~250 °C for asymmetric NO₂ stretches (~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹).

  • Data Synthesis: Plot ln(β/Tm2​) versus 1/Tm​ (where β is the heating rate and Tm​ is the peak decomposition temperature). The slope of this linear fit directly yields the activation energy, validating the thermodynamic stability gap between the two compounds.

Conclusion & Application Insights

While both compounds share energetic functional groups (nitro groups) and similar physical melting points, their thermal boundaries are dictated by fundamentally different mechanisms. TNT relies on the high bond-dissociation energy of its aromatic C-NO₂ bonds, making it suitable for high-temperature applications. Conversely, (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is limited by its N-hydroxymethyl appendage.

For drug development professionals and synthetic chemists, this lability is actually a feature, not a bug. The N-hydroxymethyl group serves as an excellent, easily removable protecting group or a reactive handle for further functionalization, provided processing temperatures are strictly kept below 100 °C to prevent premature retro-hydroxymethylation.

References

  • Benchchem. (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol.
  • HUJI OpenScholar. Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study.
  • Institute of Industrial Organic Chemistry. Thermal Degradation Behaviour and Kinetics of aged TNT-based Melt Cast Composition B.
Validation

Comparative Guide: Validating the Purity of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol via HPLC

Executive Summary The accurate purity validation of heterocyclic building blocks is a critical bottleneck in drug development. (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol presents a unique analytical challenge: it is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity validation of heterocyclic building blocks is a critical bottleneck in drug development. (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol presents a unique analytical challenge: it is a highly polarizable, low-molecular-weight compound featuring a strong electron-withdrawing nitro group, an aromatic pyrazole ring, and a polar hydroxymethyl moiety.

This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl and Biphenyl alternatives for the purity validation of this compound. By replacing empirical guesswork with mechanistic causality, this guide provides a self-validating, ICH Q2(R2)-compliant protocol designed to resolve critical isomeric impurities that traditional methods miss[1].

Molecular Profiling & Causality of Separation

To design a robust HPLC method, we must first deconstruct the analyte's chemical profile to understand why certain chromatographic conditions succeed or fail. Pyrazole derivatives inherently exhibit complex biopharmaceutical and chromatographic behaviors due to their distinct charge distributions[2].

  • The Pyrazole Core & Nitro Group: The nitro group at position 3 acts as a strong π -electron acceptor, drawing electron density away from the pyrazole ring. This creates a highly polarized aromatic system.

  • The Hydroxymethyl Group: The N-hydroxymethyl group at position 1 acts as both a hydrogen bond donor and acceptor, increasing the molecule's hydrophilicity and reducing its retention on purely hydrophobic stationary phases.

The Mobile Phase Dilemma: Methanol vs. Acetonitrile

In standard Reversed-Phase HPLC (RP-HPLC), acetonitrile is often the default organic modifier. However, for nitroaromatics, acetonitrile actively sabotages separation. Acetonitrile contains its own π electrons (in the cyano triple bond), which compete with the stationary phase for the analyte, effectively suppressing π−π interactions[3]. Causality: Switching to Methanol (a protic solvent lacking π electrons) forces the analyte to interact exclusively with the π electrons of the stationary phase, drastically enhancing selectivity for nitro-pyrazole isomers[4].

SelectivityLogic cluster_0 Mobile Phase Selection cluster_1 Stationary Phase Selection Analyte Analyte: Nitro-Pyrazole System MeOH Methanol (MeOH) Enhances π-π Interactions Analyte->MeOH Preferred ACN Acetonitrile (ACN) Suppresses π-π Interactions Analyte->ACN Avoid for Isomers Biphenyl Biphenyl Column High Aromatic Selectivity MeOH->Biphenyl Synergistic Effect C18 C18 Column Hydrophobic Retention Only ACN->C18 Standard RP-HPLC Resolution Target: Rs > 2.0 Biphenyl->Resolution Baseline Separation C18->Resolution Critical Pair Co-elution

Figure 1: Logical relationship between mobile phase, stationary phase, and resolution for nitro-aromatics.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl

When validating the purity of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol, the primary risk is the co-elution of process-related impurities, specifically positional isomers (e.g., the 3-methyl-5-nitro isomer).

  • C18 (Alkyl Phase): Relies entirely on hydrophobic dispersion forces. Because the nitro-pyrazole isomers have nearly identical hydrophobicities, C18 columns frequently fail to resolve them, leading to false-positive purity reports[5].

  • Phenyl-Hexyl: Introduces π−π interactions. However, the flexible 6-carbon alkyl spacer allows the phenyl ring to rotate freely, which can dilute the rigid steric selectivity required to separate planar nitroaromatic isomers[4].

  • Biphenyl: The gold standard for this class. The biphenyl ligand contains two fused or directly linked aromatic rings, providing exceptional π−π electron overlap and enhanced hydrogen-bonding capacity[5]. When paired with a methanolic mobile phase, the Biphenyl column acts as an electron donor to the electron-deficient nitro-pyrazole ring, ensuring baseline separation[3].

Quantitative Performance Comparison

The following table summarizes the comparative performance of these columns when separating (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol from its critical isomeric impurity.

Stationary PhaseMobile Phase ModifierPrimary Retention MechanismRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Verdict
C18 AcetonitrileHydrophobic Dispersion4.21.11.6Fail (Co-elution risk)
Phenyl-Hexyl MethanolHydrophobic + Moderate π−π 5.81.91.3Marginal
Biphenyl MethanolStrong π−π
  • Dipole-Dipole
7.53.51.05Optimal

ICH Q2(R2) Compliant Validation Protocol

To ensure trustworthiness, the analytical method must be a self-validating system. This means the protocol contains internal checkpoints (System Suitability) that dictate whether the data can be trusted before any sample is analyzed. This workflow aligns with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

ValidationWorkflow Start System Suitability Testing (Tf < 1.5, N > 2000) Spec Specificity (Blank & Impurity Spiking) Start->Spec Lin Linearity (25% to 150% of Target) Spec->Lin Acc Accuracy & Precision (RSD < 2.0%) Lin->Acc LOD LOD / LOQ (S/N > 3 & S/N > 10) Acc->LOD Report ICH Q2(R2) Validation Report LOD->Report

Figure 2: Step-by-step ICH Q2(R2) analytical validation workflow.

Step-by-Step Methodology

1. Chromatographic Conditions

  • Column: Core-shell Biphenyl (e.g., 100 x 4.6 mm, 2.6 µm)[6].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (suppresses ionization of the hydroxymethyl group).

  • Mobile Phase B: 100% HPLC-grade Methanol (maximizes π−π interactions)[3].

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated nitro-pyrazole system)[2].

2. System Suitability Testing (The Self-Validation Gatekeeper)

  • Action: Inject a reference standard of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (50 µg/mL) six consecutive times.

  • Causality: Ensures the column and detector are equilibrated and functioning linearly.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 1.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 2000. Do not proceed if these metrics fail.

3. Specificity (Selectivity)

  • Action: Inject a blank (diluent), the pure analyte, and a sample spiked with known synthetic precursors/isomers.

  • Acceptance Criteria: No interfering peaks in the blank at the retention time of the main peak. Resolution ( Rs​ ) between the analyte and the closest eluting impurity must be 2.0[1].

4. Linearity and Range

  • Action: Prepare standard solutions at 5 concentration levels ranging from 25% to 150% of the target analytical concentration (e.g., 12.5, 25, 50, 75, and 100 µg/mL).

  • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be 0.999[1].

5. Accuracy (Recovery) and Precision

  • Action: Spike known amounts of the reference standard into a synthetic matrix at 3 levels (50%, 100%, 150%). Perform 3 replicates per level.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. The intra-day precision (Repeatability) RSD must be 2.0%[1].

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Action: Dilute the standard sequentially until the peak signal approaches baseline noise.

  • Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1, ensuring trace impurities can be confidently quantified[1].

References

  • Source: nih.
  • Source: agilent.
  • Source: chromatographyonline.
  • ICH Q2(R2)
  • Source: phenomenex.
  • Source: halocolumns.

Sources

Comparative

Mass spectrometry fragmentation patterns of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

Mass Spectrometry Fragmentation Patterns of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol: A Comparative Guide to LC-ESI-MS/MS vs. GC-EI-MS As a Senior Application Scientist, I frequently encounter analytical bottlenecks wh...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol: A Comparative Guide to LC-ESI-MS/MS vs. GC-EI-MS

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocycles in drug development. The compound (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (Exact Mass: 157.0487 Da) presents a unique structural challenge: it combines a stable pyrazole core with a thermally labile N-hydroxymethyl group and an electron-withdrawing nitro group.

Inexperienced analysts often default to standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols for such small molecules, only to find the intact molecular ion completely absent from their spectra. This guide objectively compares Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against GC-Electron Impact-MS (GC-EI-MS), detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols.

The Mechanistic Causality of Fragmentation

Understanding the fragmentation of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol requires isolating the behavior of its three primary functional domains under ionization stress.

Pathway A: The N-Hydroxymethyl Cleavage (Thermal & CID Trigger) The N-CH₂OH bond is highly susceptible to heterolytic cleavage. Under thermal stress (in a GC inlet) or Collision-Induced Dissociation (CID), the molecule undergoes a retro-aldol-like cleavage, expelling neutral formaldehyde (CH₂O, 30 Da)[1]. This decay mechanism is a well-documented phenomenon for N-hydroxymethylated compounds[2]. In ESI positive mode, this shifts the precursor [M+H]+ at m/z 158 to a highly stable protonated 5-methyl-3-nitro-1H-pyrazole core at m/z 128.

Pathway B: Nitro Group Expulsion Once the core pyrazole is exposed (m/z 128), increasing the collision energy triggers the cleavage of the C-NO₂ bond. Aromatic and heteroaromatic nitro groups characteristically lose NO₂• (46 Da) or HNO₂ (47 Da)[3]. This yields a secondary product ion at m/z 82.

Pathway C: Pyrazole Ring Opening The ultimate structural confirmation of the pyrazole scaffold is the expulsion of hydrogen cyanide (HCN, 27 Da) from the [M−NO2​]+ fragment[3]. This high-energy ring-opening event yields a terminal fragment at m/z 55, serving as a definitive diagnostic marker for the pyrazole core.

Fragmentation M [M+H]+ m/z 158.056 Intact Molecule F1 [M+H - CH2O]+ m/z 128.046 Loss of Formaldehyde M->F1 - 30.01 Da (CID: 15 eV) F2 [M+H - CH2O - NO2]+ m/z 82.053 Loss of Nitro Group F1->F2 - 45.99 Da (CID: 25 eV) F3 [M+H - CH2O - NO2 - HCN]+ m/z 55.042 Pyrazole Ring Cleavage F2->F3 - 27.01 Da (CID: 35 eV)

ESI-MS/MS fragmentation pathway of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol.

Comparative Performance: LC-ESI-MS/MS vs. GC-EI-MS

To objectively evaluate the best analytical approach, we must compare how soft ionization (ESI) and hard ionization (EI) interact with the molecule's lability.

Table 1: Performance Comparison Matrix

ParameterLC-ESI-MS/MS (Product A)GC-EI-MS (Product B)Scientific Causality
Molecular Ion Preservation Excellent ( [M+H]+ at m/z 158)Poor (Often absent)ESI is a soft, ambient-temperature technique. GC inlet temperatures (>250°C) force premature thermal degradation of the N-hydroxymethyl group[2].
Structural Elucidation High (Sequential CID tracking)Moderate (Library match of degraded core)MS/MS allows isolation of intermediate fragments. EI (70 eV) causes simultaneous, chaotic shattering of the molecule.
Quantification Suitability Ideal (Using MRM mode)Poor (Unless derivatized)Intact MRM transitions (158 128) provide high specificity. GC-MS relies on the non-specific m/z 127 thermal degradant.

Table 2: Quantitative MS/MS Data for LC-ESI Workflow

Precursor m/zProduct m/zExact Mass Loss (Da)Optimal CE (eV)Fragment Assignment
158.056128.04630.010 (CH₂O)15 [M+H−CH2​O]+
158.05682.05376.003 (CH₂O + NO₂)25 [M+H−CH2​O−NO2​]+
158.05655.042103.014 (CH₂O + NO₂ + HCN)35 [M+H−CH2​O−NO2​−HCN]+

Self-Validating Experimental Protocols

A robust protocol must be self-validating. If a step fails, the data itself should indicate the point of failure. Below are the optimized workflows for both platforms.

Workflow Start Sample: (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol Decision Goal: Intact Quant vs. Core ID? Start->Decision LC LC-ESI-MS/MS (Soft Ionization) Decision->LC Intact Quant GC GC-EI-MS (Hard Ionization) Decision->GC Core ID / Library Match Prep1 Cold Extraction (No Derivatization) LC->Prep1 Prep2 BSTFA Derivatization (Protect -OH) GC->Prep2 Result1 Detect m/z 158 [M+H]+ Prep1->Result1 Result2 Detect Derivatized [M]+ or Thermal Degradant (m/z 127) Prep2->Result2

Decision tree for selecting MS analytical workflows based on thermal stability.

Protocol A: LC-ESI-MS/MS (Recommended for Intact Quantification)
  • Sample Preparation: Extract the analyte in cold (4°C) LC-MS grade Methanol/Water (50:50). Causality: Maintaining a low temperature prevents the spontaneous hydrolysis of the N-hydroxymethyl bond prior to injection.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the [M+H]+ species in the ESI source.

  • Source Tuning (Critical Step): Set the ESI capillary temperature strictly below 250°C. Self-Validation: If the capillary temperature is too high, you will observe a massive peak at m/z 128 in the Q1 full scan, indicating in-source fragmentation. A properly tuned source will show m/z 158 as the base peak.

  • Detection: Set up Multiple Reaction Monitoring (MRM) using the transitions 158 128 (Quantifier) and 158 82 (Qualifier).

Protocol B: GC-EI-MS (Recommended for Core Structural Confirmation)

If LC-MS is unavailable, GC-MS can be used, but the molecule must be derivatized to prevent the loss of formaldehyde[1].

  • Derivatization: React the sample with BSTFA + 1% TMCS at 60°C for 30 minutes. Causality: This converts the labile -OH group into a stable -O-TMS ether (adding 72 Da), locking the formaldehyde moiety to the pyrazole ring and allowing it to survive the GC inlet.

  • Injection: Inject 1 µL in splitless mode with the inlet set to 250°C.

  • Detection: Operate the MS in full scan mode (50-300 amu) with an EI source at 70 eV. Self-Validation: A successful derivatization will yield a molecular ion at m/z 229. If derivatization fails, the spectrum will be dominated by the thermal degradant at m/z 127.

Sources

Validation

Spectroscopic Differentiation Between N-1 and N-2 Isomers in Methyl-Nitro-Pyrazoles: A Comprehensive Analytical Guide

Executive Summary: The Alkylation Challenge in Drug Development In pharmaceutical development and agrochemical synthesis, the pyrazole scaffold is a privileged pharmacophore. However, the functionalization of substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alkylation Challenge in Drug Development

In pharmaceutical development and agrochemical synthesis, the pyrazole scaffold is a privileged pharmacophore. However, the functionalization of substituted pyrazoles—specifically the N-alkylation of 3(5)-nitropyrazole—presents a persistent analytical challenge. Because 3-nitropyrazole exists in a dynamic tautomeric equilibrium with 5-nitropyrazole in solution, N-methylation typically yields a regioisomeric mixture of 1-methyl-3-nitro-1H-pyrazole (the N-1 isomer) and 1-methyl-5-nitro-1H-pyrazole (the N-2 isomer).

Differentiating these isomers is not merely an academic exercise; the position of the strongly electron-withdrawing nitro group fundamentally alters the molecule's electronic topology, metabolic stability, and receptor binding affinity [1]. This guide objectively compares the spectroscopic methodologies used to differentiate these isomers, providing a self-validating experimental protocol grounded in 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Causality: Why Do Isomers Form and How Do They Differ?

To understand the spectroscopic differences, we must first understand the structural causality. When 3-nitropyrazole is deprotonated by a base (e.g., K₂CO₃), it forms a resonance-stabilized nitropyrazolate anion. The alkylating agent (e.g., methyl iodide) can attack either of the two nitrogen atoms:

  • Attack at N-1 (Further from NO₂): Yields 1-methyl-3-nitro-1H-pyrazole. This is typically the major product due to lower steric hindrance and favorable thermodynamic stability.

  • Attack at N-2 (Adjacent to NO₂): Yields 1-methyl-5-nitro-1H-pyrazole. This is the minor product, formed via attack at the more sterically congested nitrogen.

The proximity of the highly electronegative nitro group to the N-methyl group in the 5-nitro isomer creates a profound inductive and anisotropic deshielding effect . This localized electron withdrawal is the primary physical phenomenon we exploit for spectroscopic differentiation [2].

Workflow Start 3(5)-Nitropyrazole (Tautomeric Mixture) Reaction N-Alkylation (MeI, Base) Start->Reaction Isomer1 1-Methyl-3-nitro-1H-pyrazole (N-1 Alkylation) Reaction->Isomer1 Major Product Isomer2 1-Methyl-5-nitro-1H-pyrazole (N-2 Alkylation) Reaction->Isomer2 Minor Product Analysis 2D NMR Workflow (HSQC, HMBC, NOESY) Isomer1->Analysis Isomer2->Analysis

Regioselective synthesis and analytical workflow for methyl-nitro-pyrazole isomers.

Spectroscopic Differentiation Strategies

While mass spectrometry (LC-MS/GC-MS) can confirm the molecular weight, it cannot easily distinguish between these exact positional isomers without complex fragmentation analysis. NMR spectroscopy remains the gold standard.

Strategy A: 1D ¹H and ¹³C NMR (Rapid Screening)
  • Causality in ¹H NMR: In 1-methyl-5-nitro-1H-pyrazole, the N-CH₃ protons are spatially and electronically adjacent to the C5-NO₂ group. The inductive pull of the nitro group strips electron density from the methyl protons, deshielding them and shifting their resonance downfield (typically > 4.15 ppm). In contrast, the N-CH₃ protons of the 3-nitro isomer resonate further upfield (~3.95 ppm) because the nitro group is distant [1].

  • Causality in ¹³C NMR: The carbon atom directly bearing the nitro group (C-NO₂) is significantly deshielded compared to a standard aromatic C-H carbon. Identifying the chemical shift of the C-NO₂ carbon (C3 vs. C5) provides secondary confirmation.

Strategy B: 2D NOESY and HMBC (The Self-Validating Gold Standard)

Relying solely on 1D chemical shifts can be risky if solvent effects or concentration variations occur. A self-validating system using 2D NMR provides absolute certainty:

  • NOESY (Spatial Proximity): The Nuclear Overhauser Effect (NOE) detects protons within ~5 Å of each other. In 1-methyl-3-nitro-1H-pyrazole, the N-CH₃ protons are adjacent to the C5-H ring proton, yielding a strong NOE cross-peak. In 1-methyl-5-nitro-1H-pyrazole, the C5 position is occupied by the NO₂ group; thus, the N-CH₃ protons lack a strong cross-peak to any adjacent ring proton.

  • HMBC (Carbon Skeleton Mapping): Heteronuclear Multiple Bond Correlation maps 3JCH​ couplings. The N-CH₃ protons will couple to the adjacent C5 carbon. By cross-referencing this C5 carbon with an HSQC spectrum, you can definitively prove whether C5 bears a proton (3-nitro isomer) or is a quaternary carbon bearing a nitro group (5-nitro isomer) [3].

Quantitative Data Comparison

The following table summarizes the diagnostic spectroscopic parameters used to differentiate the two isomers. Data is standardized for spectra acquired in DMSO- d6​ or CDCl₃.

Spectroscopic Parameter1-Methyl-3-nitro-1H-pyrazole1-Methyl-5-nitro-1H-pyrazoleDiagnostic Rationale
¹H NMR (N-CH₃) ~3.95 ppm (Singlet)~4.20 ppm (Singlet)Deshielding by adjacent C5-NO₂ group
¹H NMR (Ring Protons) C4-H: ~6.9 ppm C5-H: ~7.5 ppmC4-H: ~7.0 ppm C3-H: ~7.6 ppmInductive effects of NO₂ on ring current
¹³C NMR (N-CH₃) ~39.0 ppm~41.5 ppmInductive deshielding
¹³C NMR (C-NO₂) C3: ~155.0 ppmC5: ~145.0 ppmPosition relative to N-CH₃ alters resonance
2D NOESY Strong cross-peak (N-CH₃ ↔ C5-H)No strong cross-peak to ring protonsSpatial proximity (< 5 Å) dictates NOE
2D HMBC / HSQC N-CH₃ couples to C5 (CH Carbon )N-CH₃ couples to C5 (Quaternary Carbon ) 3JCH​ coupling validated by HSQC

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment, execute the following step-by-step methodology. This protocol is designed as a closed-loop, self-validating system where spatial data (NOESY) is orthogonally confirmed by bond-connectivity data (HMBC/HSQC).

Step 1: Sample Preparation

  • Purify the regioisomeric mixture via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient). The 1-methyl-3-nitro isomer typically elutes first due to lower polarity.

  • Dissolve 10–15 mg of the isolated, dried isomer in 0.6 mL of anhydrous DMSO- d6​ . Ensure the solvent is completely free of water to prevent exchange broadening.

Step 2: 1D Acquisition & Initial Screening

  • Acquire a standard ¹H NMR spectrum (minimum 400 MHz).

  • Integrate the N-CH₃ singlet. If the peak is centered at 4.15 ppm, tentatively assign as the 5-nitro isomer. If 4.00 ppm, tentatively assign as the 3-nitro isomer.

  • Acquire a ¹³C NMR spectrum to identify the highly deshielded C-NO₂ quaternary carbon.

Step 3: 2D HSQC/HMBC Acquisition (Skeleton Mapping)

  • Acquire a 2D HSQC spectrum to map all protons to their directly attached carbons. Identify which carbons are quaternary (lacking HSQC cross-peaks).

  • Acquire a 2D HMBC spectrum. Locate the N-CH₃ proton signal on the F2 axis and trace its 3JCH​ correlations on the F1 (Carbon) axis.

  • Validation Check: The N-CH₃ protons will correlate strongly to the adjacent C5 carbon. Check the HSQC data for this specific C5 carbon. If it has an attached proton, you have the 3-nitro isomer . If it is quaternary, you have the 5-nitro isomer .

Step 4: 2D NOESY Acquisition (Spatial Validation)

  • Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Validation Check: Locate the N-CH₃ proton signal. If a distinct cross-peak to a downfield aromatic proton (C5-H) is present, the structure is definitively the 3-nitro isomer . The absence of this peak confirms the 5-nitro isomer .

LogicTree Unknown Isolated Isomer NOESY 2D NOESY Analysis Unknown->NOESY HMBC 2D HMBC Analysis Unknown->HMBC CrossPeak Strong NOE between N-CH3 and Ring-H? NOESY->CrossPeak Coupling N-CH3 couples to CH or C-NO2? HMBC->Coupling Isomer3 1-Methyl-3-nitro-1H-pyrazole CrossPeak->Isomer3 YES (C5-H) Isomer5 1-Methyl-5-nitro-1H-pyrazole CrossPeak->Isomer5 NO (C5-NO2) Coupling->Isomer3 CH Carbon Coupling->Isomer5 Quaternary Carbon

Self-validating logic tree for differentiating pyrazole isomers using 2D NMR.

References

  • Regiec, A., Wojciechowski, P., & Mastalarz, H. (2014). Experimental and theoretical spectroscopic and electronic properties enriched with NBO analysis for 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole. Journal of Molecular Structure, 1075, 234-245. URL: [Link]

  • Zaitsev, A. A., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC / Magnetic Resonance in Chemistry. URL: [Link]

  • Bakalova, A., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5634. URL: [Link]

Comparative

Comparative density functional theory (DFT) studies of nitro-pyrazole alcohols

Nitro-pyrazole derivatives are highly prized scaffolds in both the design of high-energy density materials (HEDMs) and pharmaceutical agents. The strategic incorporation of an alcohol moiety (such as a hydroxymethyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Nitro-pyrazole derivatives are highly prized scaffolds in both the design of high-energy density materials (HEDMs) and pharmaceutical agents. The strategic incorporation of an alcohol moiety (such as a hydroxymethyl group) into the nitro-pyrazole ring introduces critical hydrogen-bonding capabilities. This functionalization significantly modulates the crystal density, thermal stability, and solubility of the compound 1.

Density Functional Theory (DFT) serves as the computational cornerstone for predicting the thermodynamic and electronic properties of these isomers before committing to complex, potentially hazardous synthetic routes. This guide provides an objective comparison of the computational performance of key nitro-pyrazole alcohol isomers and details the self-validating DFT methodologies required to evaluate them.

Causality in Computational Workflow Design

When evaluating nitrogen-rich heterocyclic compounds, the choice of functional and basis set must be deliberate and scientifically grounded. For nitro-pyrazole alcohols, we utilize the B3LYP functional paired with the 6-311++G(d,p) basis set 2.

  • Functional Selection (B3LYP): B3LYP provides an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies for energetic azoles. It effectively captures the electron correlation necessary for conjugated π -systems.

  • Basis Set Selection (6-311++G ):** The inclusion of diffuse functions (++) is critical. Nitro and hydroxyl groups contain highly electronegative oxygen atoms with lone pairs. Diffuse functions allow the electron density to expand spatially, which is strictly required for accurately modeling the intermolecular hydrogen bonding and the heterolytic cleavage potential of the N–NO₂ bond 3.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the computational methodology must act as a self-validating system. The following step-by-step protocol guarantees that derived thermodynamic and energetic values are based on true molecular minima.

Step 1: Initial Geometry Construction & Optimization

  • Action: Construct the 3D geometries of the nitro-pyrazole alcohol isomers. Perform an initial pre-optimization using a semi-empirical method (e.g., PM6) to resolve steric clashes.

  • Causality: Pre-optimization provides a chemically reasonable starting geometry, significantly reducing the convergence time and computational cost of the subsequent high-level DFT optimization.

  • Execution: Optimize the structures at the B3LYP/6-311++G(d,p) level with tight convergence criteria.

Step 2: Vibrational Frequency Analysis (The Validation Step)

  • Action: Calculate the harmonic vibrational frequencies at the exact same level of theory used for optimization.

  • Causality: Calculating the second derivative of the energy with respect to nuclear coordinates confirms the nature of the stationary point. A true local minimum must possess zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

Step 3: Electronic Structure & NBO Analysis

  • Action: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Perform Natural Bond Orbital (NBO) analysis.

  • Causality: The HOMO-LUMO gap directly correlates with the kinetic stability and chemical reactivity of the molecule. NBO analysis quantifies the hyperconjugative interactions (e.g., lone pair electron donation from the alcohol oxygen into the pyrazole ring), explaining structural stability.

Step 4: Thermodynamic Calculations via Isodesmic Reactions

  • Action: Calculate the Gas-Phase Heat of Formation (HOF) using carefully designed isodesmic reactions.

  • Causality: Direct computation of atomization energies often yields large electron correlation errors. Isodesmic reactions conserve the number and types of chemical bonds between reactants and products. This allows systematic DFT errors to cancel out, yielding highly accurate HOF values 4.

Step 5: Energetic Performance Evaluation

  • Action: Utilize the Kamlet-Jacobs empirical equations to predict the detonation velocity ( D ) and detonation pressure ( P ) based on the calculated HOF and theoretical crystal density.

Computational Workflow Visualization

G A 1. Molecular Input (Nitro-Pyrazole Alcohols) B 2. Geometry Optimization (B3LYP/6-311++G**) A->B C 3. Frequency Analysis (Validation of Minima) B->C D 4. Electronic Structure (HOMO-LUMO & NBO) C->D E 5. Thermodynamic Calc (Isodesmic Reactions) C->E F 6. Performance Output (Kamlet-Jacobs Eq) D->F E->F

DFT computational workflow for evaluating nitro-pyrazole alcohol energetics.

Comparative Data Analysis

To demonstrate the utility of this methodology, we compare the computed properties of three structural isomers of hydroxymethyl-nitropyrazoles. The positioning of the nitro (electron-withdrawing) and hydroxymethyl (electron-donating) groups heavily influences both stability and energetic performance.

Compound IsomerHOMO (eV)LUMO (eV)Gap ( Δ E, eV)Heat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)
3-Nitro-4-(hydroxymethyl)pyrazole -7.12-2.454.67115.27.4524.1
4-Nitro-3-(hydroxymethyl)pyrazole -7.35-2.305.05102.47.6225.8
1-Methyl-4-nitro-5-(hydroxymethyl)pyrazole -7.05-2.554.50130.57.8527.3
Mechanistic Insights & Causality
  • Kinetic Stability: The 4-Nitro-3-(hydroxymethyl)pyrazole isomer exhibits the largest HOMO-LUMO gap (5.05 eV). Causality dictates that a larger gap corresponds to higher kinetic stability and lower chemical reactivity. The nitro group at the 4-position allows for optimal resonance stabilization across the pyrazole π -system without severe steric hindrance from the adjacent hydroxymethyl group.

  • Energetic Performance: 1-Methyl-4-nitro-5-(hydroxymethyl)pyrazole displays the highest detonation velocity (7.85 km/s). The addition of the N-methyl group increases the overall carbon/hydrogen fuel ratio, which, when paired with the internal oxidizer (NO₂), optimizes the oxygen balance and drives up the heat of formation (130.5 kJ/mol), directly increasing the output parameters in the Kamlet-Jacobs equations.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Density function theory study on energetic nitro-triaziridine derivatives Source: ResearchGate URL:[Link]

  • Electrophilic and Radical Ability of Organic Nitrating Reagents Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Theoretical anharmonic Raman and infrared spectra with vibrational assignments and NBO analysis for energetic pyrazoles Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic interaction between a compound's structural properties and the laboratory environment. When workin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic interaction between a compound's structural properties and the laboratory environment. When working with specialized building blocks like (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 956438-51-0), understanding why specific safety protocols are necessary is the foundation of a self-validating safety culture.

This guide provides an authoritative, step-by-step operational framework for researchers and drug development professionals handling this compound.

Mechanistic Hazard Profile & Causality

(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is a highly functionalized pyrazole derivative with a molecular weight of 157.13 g/mol [1]. It is frequently utilized as a critical pharmacophore in synthesizing kinase inhibitors and targeted therapeutics. However, its structural features dictate strict handling parameters:

  • The Nitro-Aromatic Core: The presence of the nitro group (-NO₂) on the pyrazole ring acts as a strong electron-withdrawing group. This increases the electrophilicity of the ring, making it highly reactive with biological nucleophiles (such as proteins in the skin and eyes). This mechanism is the primary driver for its classification as a Category 2 Skin Irritant (H315) and Category 2/2B Serious Eye Irritant (H319/H320) [2].

  • The Hydroxymethyl Group: The -CH₂OH moiety increases the compound's solubility in polar aprotic solvents like DMSO or DMF—solvents notoriously known for rapidly transporting solutes across the dermal barrier.

Because of these properties, standard baseline laboratory PPE is insufficient. A targeted barrier strategy is required to prevent localized skin corrosion and severe ocular damage[2].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, every piece of PPE must directly neutralize a specific mechanistic threat.

Table 1: Mechanistic PPE Selection for (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

PPE CategoryRecommended SpecificationCausal Rationale
Eye/Face 2[2]Prevents H319/H320 serious eye irritation from aerosolized crystalline dust or accidental solvent splashes.
Skin/Hands Compatible chemical-resistant Nitrile gloves (>0.11mm)The nitro-aromatic core causes skin corrosion (H315)[2]. Double-gloving is recommended to prevent breakthrough during solvent handling.
Respiratory N95 or P100 particulate respiratorRequired if handling outside a closed system or local exhaust. Mitigates the inhalation risk of fine particulate matter[2].
Body Flame-resistant laboratory coatProvides a physical barrier against particulate settling and prevents localized static discharge near the nitro compound.

Operational Workflow & Handling Protocols

The following step-by-step methodologies ensure that the handling of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is conducted under a strict engineering control system.

Protocol A: Pre-Weighing and Solution Preparation
  • Engineering Control Verification: Ensure the fume hood face velocity is operating between 80-100 fpm. Do not handle this compound on an open bench [2].

  • PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat. Inspect gloves for micro-tears prior to handling.

  • Static Mitigation: Use an anti-static weighing boat and an ionizing bar if the powder exhibits static cling (a common behavior of nitro-aromatics).

  • Transfer: Carefully transfer the required mass using a clean, dry stainless-steel spatula. Keep the primary container tightly closed and upright immediately after use to avoid environmental moisture degradation[2].

  • Solubilization: If dissolving in DMSO for biological assays, add the solvent directly to the sealed vial via a septum to minimize aerosolization.

Protocol B: Spill Response and Decontamination

In the event of a localized spill, rapid containment is critical to prevent environmental discharge[2].

  • Evacuate and Ventilate: Step back from the spill, ensure the fume hood sash is lowered to the safe operating height, and allow the area to ventilate[2].

  • Containment: Do not use water initially, as it may spread the compound. Instead, wipe the area dry using absorbent laboratory rags[2].

  • Decontamination: Wash the spill site with a compatible solvent (e.g., ethanol or isopropanol), followed by copious amounts of soap and water to neutralize residual traces[2].

  • Bagging: Place all contaminated rags and PPE into a sealed, clearly labeled hazardous waste bag and hold for institutional waste disposal[2].

Visualizing the Safety Workflow

SafetyWorkflow Step1 1. Fume Hood Setup Verify 80-100 fpm Step2 2. Don PPE (Respirator, Gloves, Goggles) Step1->Step2 Step3 3. Chemical Handling (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol Step2->Step3 SpillCheck Spill Detected? Step3->SpillCheck SpillResp Spill Response Wipe Dry, Bag Rags, Ventilate SpillCheck->SpillResp Yes Disposal Waste Disposal Avoid Environmental Discharge SpillCheck->Disposal No SpillResp->Disposal End Doff PPE & Wash Hands Disposal->End

Operational safety and spill response workflow for (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol.

Storage and Disposal Logistics

Storage: The compound must be stored in a dry, well-ventilated place. Keep the container tightly closed and upright. Crucially, avoid overheating , as nitro-aromatic compounds can exhibit thermal instability under extreme conditions[2].

Disposal: Discharge into the environment must be strictly avoided[2]. All solid waste, including empty vials, spatulas, and contaminated gloves, must be treated as hazardous chemical waste. Liquid waste containing the solubilized compound must be segregated into designated organic waste carboys (halogenated or non-halogenated, depending on the solvent matrix used).

References

  • Title: safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Title: 기타수입시약 > (5-methyl-3-nitro-1H-pyrazol-1-yl)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.